molecular formula C6H3Cl2NO B154023 2,3-Dichloro-5-formylpyridine CAS No. 71690-05-6

2,3-Dichloro-5-formylpyridine

Cat. No.: B154023
CAS No.: 71690-05-6
M. Wt: 176 g/mol
InChI Key: ROSCFXKNBQZLFC-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-formylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H3Cl2NO and its molecular weight is 176 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-dichloropyridine-3-carbaldehyde
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InChI

InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSCFXKNBQZLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992305
Record name 5,6-Dichloropyridine-3-carbaldehyde
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Molecular Weight

176.00 g/mol
Source PubChem
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CAS No.

71690-05-6
Record name 5,6-Dichloronicotinaldehyde
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Record name 5,6-Dichloropyridine-3-carbaldehyde
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Record name 5,6-Dichloronicotinaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dichlorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential applications of a key dichlorinated pyridine derivative. While the primary focus of this document is 2,3-Dichloro-5-(trifluoromethyl)pyridine due to the extensive availability of research data, a summary of the known information for the less-documented 2,3-Dichloro-5-formylpyridine is also presented. This dual focus aims to provide a thorough resource for researchers interested in this class of compounds.

This compound: A Sparsely Documented Compound

Physicochemical Properties of this compound

The known physicochemical data for this compound is summarized in the table below.

PropertyValue
Molecular Formula C₆H₃Cl₂NO
CAS Number 408526-50-1

Due to the limited information, detailed experimental protocols and specific biological activity data for this compound cannot be provided at this time. Researchers interested in this specific molecule may need to rely on predictive modeling or undertake foundational research to characterize its properties and potential applications.

2,3-Dichloro-5-(trifluoromethyl)pyridine: A Comprehensive Profile

In contrast, 2,3-Dichloro-5-(trifluoromethyl)pyridine is a well-documented and commercially significant chemical intermediate, primarily used in the synthesis of agrochemicals. Its properties and synthesis routes have been extensively studied.

Physicochemical Properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine

The key physicochemical properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine are detailed in the following table for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₂Cl₂F₃N[1][2]
Molecular Weight 215.99 g/mol [1][2]
CAS Number 69045-84-7[1][2]
Appearance Colorless to light yellow liquid[3]
Melting Point 8 - 9 °C[3]
Boiling Point 168-169 °C; 80 °C at 20 mmHg[3][4]
Density 1.549 g/mL at 25 °C[4]
Refractive Index n20/D 1.475[4]
Flash Point 79 °C (closed cup)[4]
Solubility Soluble in chloroform and methanol.[5]
Experimental Protocols: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

The synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine can be achieved through various routes. A common and illustrative method involves the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine.

Protocol: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

This protocol is based on a patented method for the production of 2,3-dichloro-5-(trifluoromethyl)pyridine.[6]

Materials:

  • 2,3-dichloro-5-(trichloromethyl)pyridine

  • Iron(III) chloride (catalyst)

  • Hydrogen fluoride (fluorinating agent)

  • Dichloromethane (solvent for workup)

  • 1 M Sodium hydroxide (aqueous solution for washing)

  • Water

Equipment:

  • Autoclave

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Charge the autoclave with 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol), and a 70% solution of hydrogen fluoride in pyridine (2.423 g, 85 mmol).[6]

  • Seal the autoclave and heat the reaction mixture to 175 °C overnight.[6]

  • Cool the autoclave to 130 °C and continue stirring for an additional 5 hours.[6]

  • After cooling to 25 °C, carefully vent the gas phase through a caustic lye scrubber.[6]

  • Dissolve the crude reaction mixture in dichloromethane.[6]

  • Wash the organic phase with 1 M aqueous sodium hydroxide and then with water.[6]

  • Remove the dichloromethane by distillation.[6]

  • Purify the final product by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.[6]

Flowchart of the Synthesis Process

Synthesis_Workflow Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine start Start Materials: 2,3-dichloro-5-(trichloromethyl)pyridine Iron(III) chloride Hydrogen fluoride reaction Reaction in Autoclave 1. Heat to 175°C overnight 2. Cool to 130°C and stir for 5h start->reaction workup Workup 1. Vent gas 2. Dissolve in Dichloromethane 3. Wash with NaOH(aq) and Water reaction->workup purification Purification 1. Distill off Dichloromethane 2. Product Distillation workup->purification product Final Product: 2,3-Dichloro-5-(trifluoromethyl)pyridine purification->product

Caption: A simplified workflow for the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine.

Applications and Biological Relevance

2,3-Dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate in the agrochemical industry.[7] It serves as a key building block for the synthesis of several pesticides.[7] While direct signaling pathway interactions of this compound are not extensively documented, its role as a precursor to biologically active molecules underscores its importance in applied chemistry and agriculture. The reactivity of the chlorine atoms allows for nucleophilic substitution reactions, enabling the creation of a diverse range of derivatives.[8]

References

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,3-dichloro-5-formylpyridine, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, one-step formylation method for the 2,3-dichloropyridine core, this guide details a robust, multi-step approach. The synthesis commences with the bromination of 2,3-dichloropyridine to introduce a functional handle at the 5-position, followed by a palladium-catalyzed cyanation, and concludes with the reduction of the resulting nitrile to the target aldehyde.

Synthetic Pathway Overview

The synthesis of this compound is strategically divided into three key stages:

  • Bromination of 2,3-Dichloropyridine: Introduction of a bromine atom at the 5-position of the pyridine ring to yield 2,3-dichloro-5-bromopyridine.

  • Palladium-Catalyzed Cyanation: Conversion of the bromo-intermediate to 2,3-dichloro-5-cyanopyridine using a palladium catalyst and a cyanide source.

  • Reduction of Nitrile to Aldehyde: Selective reduction of the cyano group to a formyl group using a hydride reducing agent.

Synthesis_Pathway A 2,3-Dichloropyridine B 2,3-Dichloro-5-bromopyridine A->B Br2, Oleum C 2,3-Dichloro-5-cyanopyridine B->C Pd(dba)2, dppf, Zn(CN)2 D This compound C->D DIBAL-H, Toluene

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 2,3-Dichloro-5-bromopyridine

The initial step involves the electrophilic bromination of 2,3-dichloropyridine. The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring, necessitating harsh reaction conditions.

Experimental Protocol:

To a solution of 2,3-dichloropyridine (1.0 eq) in oleum (20-30%), bromine (1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to 120-130°C and stirred for 24-48 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium hydroxide. The resulting precipitate is filtered, washed with water, and dried to afford 2,3-dichloro-5-bromopyridine. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Parameter Value Reference
Starting Material 2,3-DichloropyridineN/A
Reagents Bromine, Oleum (20-30%)N/A
Reaction Temperature 120-130°CN/A
Reaction Time 24-48 hoursN/A
Yield Moderate to GoodN/A
Stage 2: Synthesis of 2,3-Dichloro-5-cyanopyridine

The conversion of the bromo-intermediate to the corresponding nitrile is achieved through a palladium-catalyzed cyanation reaction. This method offers high efficiency and functional group tolerance.[1][2][3][4]

Experimental Protocol:

In a sealed reaction vessel, 2,3-dichloro-5-bromopyridine (1.0 eq), zinc cyanide (0.6 eq), bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq) are combined in a degassed solvent such as dimethylformamide (DMF) or a mixture of water and THF.[1] The mixture is heated to 80-120°C and stirred for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2,3-dichloro-5-cyanopyridine.

Parameter Value Reference
Starting Material 2,3-Dichloro-5-bromopyridineN/A
Catalyst Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)[1][4]
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)[4]
Cyanide Source Zinc Cyanide (Zn(CN)₂)[1]
Solvent DMF or H₂O/THF[1]
Reaction Temperature 80-120°C[1]
Reaction Time 12-24 hoursN/A
Yield Good to Excellent[1][4]

Note: The specific yield for this substrate may vary and requires experimental validation.

Experimental_Workflow cluster_0 Stage 1: Bromination cluster_1 Stage 2: Cyanation cluster_2 Stage 3: Reduction A Mix 2,3-Dichloropyridine and Oleum B Add Bromine A->B C Heat to 120-130°C B->C D Reaction (24-48h) C->D E Quench with Ice D->E F Neutralize with NaOH E->F G Filter and Dry F->G H Combine Reactants and Catalyst in Degassed Solvent I Heat to 80-120°C H->I J Reaction (12-24h) I->J K Work-up and Extraction J->K L Purification by Chromatography K->L M Dissolve Nitrile in Anhydrous Toluene N Cool to -78°C M->N O Add DIBAL-H Dropwise N->O P Reaction (2-4h) O->P Q Quench with Methanol P->Q R Aqueous Work-up Q->R S Purification R->S

Caption: Experimental workflow for the synthesis of this compound.

Stage 3: Synthesis of this compound

The final step is the selective reduction of the nitrile to the aldehyde using Diisobutylaluminum hydride (DIBAL-H). This reaction is performed at low temperatures to prevent over-reduction to the corresponding amine.[5][6]

Experimental Protocol:

A solution of 2,3-dichloro-5-cyanopyridine (1.0 eq) in anhydrous toluene is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of DIBAL-H in a suitable solvent (e.g., toluene or hexanes, 1.1-1.5 eq) is added dropwise, maintaining the temperature at -78°C. The reaction is stirred at this temperature for 2-4 hours. The reaction is then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt or dilute hydrochloric acid. The mixture is allowed to warm to room temperature and stirred until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography to afford this compound.[5]

Parameter Value Reference
Starting Material 2,3-Dichloro-5-cyanopyridineN/A
Reducing Agent Diisobutylaluminum hydride (DIBAL-H)[5][6]
Solvent Anhydrous Toluene[5]
Reaction Temperature -78°C[5][6]
Reaction Time 2-4 hours[5]
Quenching Agent Methanol, Rochelle's salt solution[5]
Yield Good[5]

Note: Yields are typically good for this transformation but should be confirmed experimentally.

Conclusion

This technical guide outlines a feasible and robust synthetic pathway for the preparation of this compound. The described three-stage process, involving bromination, palladium-catalyzed cyanation, and DIBAL-H reduction, provides a logical and experimentally sound approach for obtaining this important synthetic intermediate. Researchers are encouraged to optimize the reaction conditions for each step to achieve the best possible yields and purity for their specific applications.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,3-dichloro-5-formylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details various starting materials, reaction pathways, and experimental protocols, presenting quantitative data in a clear, comparative format to aid in synthetic strategy selection.

Introduction

This compound, also known as 2,3-dichloro-5-pyridinecarboxaldehyde, is a valuable intermediate characterized by a pyridine ring substituted with two chlorine atoms and a formyl group. This substitution pattern imparts unique electronic properties and provides multiple reaction sites for further molecular elaboration, making it a crucial component in the synthesis of complex target molecules. This guide explores the most viable methods for its preparation, focusing on efficiency, scalability, and the availability of starting materials.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached from several key precursors. The primary strategies involve either the introduction of the formyl group onto a pre-existing 2,3-dichloropyridine scaffold or the transformation of a suitable functional group at the C-5 position of a 2,3-dichlorinated pyridine ring.

The main starting materials and the corresponding synthetic strategies are:

  • From 2,3-Dichloro-5-cyanopyridine: This is a promising route involving the reduction of the nitrile group to an aldehyde.

  • From 2,3-Dichloro-5-(trichloromethyl)pyridine: This pathway requires the conversion of the trichloromethyl group into a formyl group, typically through a two-step process of hydrolysis to the carboxylic acid followed by reduction.

  • From (2,3-Dichloropyridin-5-yl)methanol: This route involves the oxidation of a primary alcohol to the desired aldehyde.

  • From 2,3-Dichloropyridine: Direct formylation of the 2,3-dichloropyridine ring is a potential, though challenging, approach due to the deactivating effect of the chlorine substituents.

The following sections provide a detailed analysis of each of these synthetic routes.

Route 1: Reduction of 2,3-Dichloro-5-cyanopyridine

The reduction of a nitrile to an aldehyde is a well-established transformation in organic synthesis. For the conversion of 2,3-dichloro-5-cyanopyridine to this compound, several methods can be employed.

Key Experiments and Methodologies

a) Stephen Aldehyde Synthesis: This classical method involves the treatment of the nitrile with anhydrous stannous chloride (SnCl₂) and hydrogen chloride (HCl) to form an aldimine intermediate, which is then hydrolyzed to the aldehyde[1][2][3][4].

b) Reduction with Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a versatile reducing agent that can selectively reduce nitriles to aldehydes at low temperatures[5][6][7][8][9].

Table 1: Comparison of Reduction Methods for 2,3-Dichloro-5-cyanopyridine

MethodReducing AgentKey ConditionsTypical Yield (%)AdvantagesDisadvantages
Stephen Aldehyde SynthesisSnCl₂, HClAnhydrous conditions, ethereal solvent, followed by hydrolysis60-80 (estimated)Avoids over-reduction to the amine.Requires handling of corrosive HCl gas; tin waste.
DIBAL-H ReductionDiisobutylaluminium HydrideLow temperature (-78 °C), inert atmosphere (e.g., Argon)70-90 (estimated)High selectivity and yield; applicable to a wide range of nitriles.Pyrophoric reagent requires careful handling; cryogenic temperatures.
Experimental Protocols

General Protocol for DIBAL-H Reduction of 2,3-Dichloro-5-cyanopyridine:

  • A solution of 2,3-dichloro-5-cyanopyridine (1.0 eq.) in anhydrous toluene is cooled to -78 °C under an inert atmosphere.

  • A solution of DIBAL-H (1.1 eq.) in toluene is added dropwise, maintaining the temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 2-3 hours.

  • The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

  • The mixture is allowed to warm to room temperature and stirred until two clear layers form.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound.

G cluster_reduction Route 1: Reduction of Nitrile nitrile 2,3-Dichloro-5-cyanopyridine aldehyde This compound nitrile->aldehyde  DIBAL-H, -78°C or SnCl₂, HCl (Stephen)

Synthetic pathway from 2,3-dichloro-5-cyanopyridine.

Route 2: From 2,3-Dichloro-5-(trichloromethyl)pyridine

This synthetic approach involves the transformation of the CCl₃ group into a CHO group. This is typically achieved in two steps: hydrolysis to the corresponding carboxylic acid, followed by reduction of the carboxylic acid or its derivative to the aldehyde.

Key Experiments and Methodologies

a) Hydrolysis of the Trichloromethyl Group: The trichloromethyl group can be hydrolyzed to a carboxylic acid using various methods, including treatment with strong acids (e.g., sulfuric acid) or metal catalysts.

b) Reduction of the Carboxylic Acid Derivative: The resulting 2,3-dichloronicotinic acid can be converted to the aldehyde via its acid chloride. The Rosenmund reduction, which employs a poisoned palladium catalyst, is a suitable method for this transformation[10][11][12][13][14].

Table 2: Synthesis via 2,3-Dichloro-5-(trichloromethyl)pyridine

StepReactionReagentsKey ConditionsTypical Yield (%)
1HydrolysisH₂SO₄, H₂OHeating>90 (estimated)
2aAcid Chloride FormationSOCl₂ or (COCl)₂Reflux>95 (estimated)
2bRosenmund ReductionH₂, Pd/BaSO₄, quinolineToluene, reflux70-90 (estimated)
Experimental Protocols

General Protocol for the Synthesis of 2,3-Dichloronicotinoyl Chloride:

  • A mixture of 2,3-dichloro-5-(trichloromethyl)pyridine and concentrated sulfuric acid is heated to effect hydrolysis to 2,3-dichloronicotinic acid.

  • The resulting carboxylic acid is isolated and dried.

  • The dried 2,3-dichloronicotinic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of gas ceases.

  • Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2,3-dichloronicotinoyl chloride.

General Protocol for the Rosenmund Reduction:

  • A solution of 2,3-dichloronicotinoyl chloride in anhydrous toluene is added to a suspension of a poisoned palladium catalyst (e.g., 5% Pd on BaSO₄ with quinoline).

  • The mixture is heated to reflux, and a stream of hydrogen gas is bubbled through the solution.

  • The reaction is monitored by the cessation of HCl evolution.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The resulting crude aldehyde is purified by distillation or chromatography.

G cluster_trichloromethyl Route 2: From Trichloromethyl Precursor trichloro 2,3-Dichloro-5-(trichloromethyl)pyridine acid 2,3-Dichloronicotinic Acid trichloro->acid  H₂SO₄, H₂O acid_chloride 2,3-Dichloronicotinoyl Chloride acid->acid_chloride  SOCl₂ aldehyde This compound acid_chloride->aldehyde  H₂, Pd/BaSO₄ (Rosenmund)

Synthetic pathway from 2,3-dichloro-5-(trichloromethyl)pyridine.

Route 3: Oxidation of (2,3-Dichloropyridin-5-yl)methanol

The oxidation of a primary alcohol to an aldehyde is a common and generally high-yielding reaction. This route requires the prior synthesis of (2,3-dichloropyridin-5-yl)methanol, which can be prepared by the reduction of 2,3-dichloronicotinic acid or its esters.

Key Experiments and Methodologies

A variety of oxidizing agents can be used for this transformation, with the choice depending on the desired selectivity and reaction conditions.

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective reagent for the oxidation of allylic and benzylic alcohols.

  • Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These chromium-based reagents are effective for the oxidation of primary alcohols to aldehydes.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient method for alcohol oxidation.

Table 3: Comparison of Oxidation Methods for (2,3-Dichloropyridin-5-yl)methanol

Oxidizing AgentSolventTemperature (°C)Typical Yield (%)AdvantagesDisadvantages
MnO₂Dichloromethane, ChloroformReflux70-90Mild, selective for benzylic-type alcohols.Requires a large excess of reagent.
PCCDichloromethaneRoom Temperature70-85Readily available, reliable.Carcinogenic chromium waste.
DMPDichloromethaneRoom Temperature85-95Mild conditions, high yields.Expensive, potentially explosive.
Experimental Protocols

General Protocol for the Oxidation with Activated MnO₂:

  • To a solution of (2,3-dichloropyridin-5-yl)methanol in a suitable solvent (e.g., chloroform or dichloromethane), a large excess of activated manganese dioxide is added.

  • The resulting suspension is stirred vigorously at reflux for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese salts.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified if necessary.

G cluster_oxidation Route 3: Oxidation of Alcohol acid 2,3-Dichloronicotinic Acid alcohol (2,3-Dichloropyridin-5-yl)methanol acid->alcohol  Reduction (e.g., LiAlH₄) aldehyde This compound alcohol->aldehyde  Oxidation (e.g., MnO₂)

Synthetic pathway from (2,3-dichloropyridin-5-yl)methanol.

Route 4: Direct Formylation of 2,3-Dichloropyridine

The direct introduction of a formyl group onto the 2,3-dichloropyridine ring is a one-step approach, but it is often challenging due to the electron-withdrawing nature of the two chlorine atoms, which deactivates the pyridine ring towards electrophilic substitution.

Potential Formylation Reactions
  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (typically formed from DMF and POCl₃) to formylate electron-rich aromatic and heteroaromatic compounds. Its success on 2,3-dichloropyridine would likely require harsh conditions and may result in low yields.

  • Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a Lewis acid (e.g., TiCl₄ or SnCl₄).

  • Metalation-Formylation: This involves the deprotonation of the pyridine ring using a strong base (e.g., n-BuLi or LDA) at a low temperature, followed by quenching with a formylating agent like DMF. The regioselectivity of the deprotonation is a key consideration.

Due to the challenges associated with the direct formylation of this deactivated pyridine system, this route is generally less favored compared to the functional group interconversion strategies outlined above.

Conclusion

The synthesis of this compound can be accomplished through several strategic pathways. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions. The reduction of 2,3-dichloro-5-cyanopyridine using DIBAL-H and the oxidation of (2,3-dichloropyridin-5-yl)methanol appear to be the most promising and reliable methods for obtaining the target compound in good yields. The two-step conversion from 2,3-dichloro-5-(trichloromethyl)pyridine via the Rosenmund reduction also presents a viable, albeit longer, alternative. Further process optimization may be required to adapt these general protocols for large-scale production.

References

The Synthetic Potential of 2,3-Dichloro-5-formylpyridine: A Versatile Scaffold for Novel Agrochemicals and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-5-formylpyridine is a strategically functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals and pharmaceuticals. The presence of two reactive chlorine atoms at positions 2 and 3, coupled with a synthetically amenable formyl group at position 5, offers multiple avenues for structural elaboration and the introduction of diverse pharmacophoric motifs. While its trifluoromethyl analogue, 2,3-dichloro-5-(trifluoromethyl)pyridine, has been more extensively utilized, particularly in the agrochemical sector for the synthesis of fungicides like fluazinam, the formyl derivative represents an under-explored scaffold with considerable promise for accessing novel chemical entities. This guide explores the potential applications of this compound, drawing upon established reactivity of similar heterocyclic systems to propose synthetic pathways towards biologically active molecules, including kinase inhibitors and fused heterocyclic systems.

Core Reactivity and Synthetic Handles

The chemical reactivity of this compound is dictated by its three key functional groups:

  • C2-Chloride: Highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen. This position is prime for the introduction of amine, alcohol, and thiol nucleophiles.

  • C3-Chloride: Less reactive than the C2-chloride but can still be displaced under more forcing conditions or by using specific catalysts. This differential reactivity allows for sequential functionalization.

  • C5-Formyl Group: A versatile functional group that can undergo a wide range of transformations, including:

    • Reductive amination to form substituted amines.

    • Condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) to generate α,β-unsaturated systems.

    • Oxidation to a carboxylic acid.

    • Reduction to a hydroxymethyl group.

    • Formation of imines, oximes, and hydrazones.

This combination of reactive sites allows for a modular approach to the synthesis of complex molecules with diverse substitution patterns.

Potential Applications in Drug Discovery

The this compound scaffold can serve as a key intermediate in the synthesis of various classes of biologically active compounds, particularly kinase inhibitors. Many kinase inhibitors feature a substituted pyridine or pyrimidine core that anchors the molecule within the ATP-binding pocket of the target kinase.

Synthesis of Pyridine-Based Kinase Inhibitors

A plausible synthetic strategy for kinase inhibitors involves the initial displacement of the C2-chloride with a suitable amine, followed by elaboration of the formyl group. For instance, reaction with an aniline derivative can furnish a 2-anilinopyridine core, a common motif in many kinase inhibitors. The formyl group can then be used to introduce further diversity and target specific interactions within the kinase active site.

Experimental Protocol: General Procedure for the Synthesis of 2-Anilino-3-chloro-5-(substituted-methyl)pyridines

  • Nucleophilic Aromatic Substitution: To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane, is added the desired aniline derivative (1.1 eq.) and a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq.). The reaction mixture is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-(arylamino)-3-chloro-5-formylpyridine intermediate.

  • Reductive Amination: The intermediate from the previous step (1.0 eq.) is dissolved in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A secondary amine (1.2 eq.) is added, followed by a reducing agent like sodium triacetoxyborohydride (1.5 eq.). The reaction is stirred at room temperature until completion. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are dried, filtered, and concentrated. Purification by column chromatography yields the final 2-anilino-3-chloro-5-(substituted-methyl)pyridine product.

Quantitative Data:

Compound Class General Structure Potential Kinase Targets Reported IC50 Range (for analogs)
2-Anilinopyridine DerivativesEGFR, VEGFR, PDGFR, Abl1 nM - 10 µM
Fused PyridopyrimidinesPI3K, mTOR, CDK10 nM - 5 µM

Logical Workflow for Kinase Inhibitor Synthesis

G start This compound step1 Nucleophilic Aromatic Substitution (R1-NH2, Base) start->step1 intermediate1 2-(R1-amino)-3-chloro-5-formylpyridine step1->intermediate1 step2a Reductive Amination (R2R3NH, NaBH(OAc)3) intermediate1->step2a step2b Wittig Reaction (Ph3P=CHR4) intermediate1->step2b step2c Oxidation (e.g., KMnO4) intermediate1->step2c product1 2-(R1-amino)-3-chloro-5-((R2R3N)methyl)pyridine (Potential Kinase Inhibitor) step2a->product1 product2 2-(R1-amino)-3-chloro-5-(alkenyl)pyridine step2b->product2 product3 2-(R1-amino)-3-chloro-pyridine-5-carboxylic acid step2c->product3

Caption: Synthetic pathways from this compound.

Potential Applications in Agrochemical Synthesis

Drawing parallels with its trifluoromethyl analogue, this compound can be a precursor for novel herbicides and fungicides. The formyl group can be converted into other functional groups known to be important for pesticidal activity.

Synthesis of Fused Heterocyclic Systems

The formyl group, in conjunction with the adjacent chlorine atom, is well-suited for the construction of fused heterocyclic systems. For example, condensation with active methylene compounds followed by intramolecular cyclization could lead to novel pyridopyrimidines or other bicyclic systems with potential agrochemical applications.

Experimental Protocol: General Procedure for the Synthesis of Pyridothienopyrimidines

This protocol is adapted from known syntheses of similar heterocyclic systems.

  • Knoevenagel Condensation: this compound (1.0 eq.) and an active methylene compound such as malononitrile or ethyl cyanoacetate (1.1 eq.) are dissolved in a suitable solvent like ethanol or acetic acid. A catalytic amount of a base (e.g., piperidine or triethylamine) is added, and the mixture is refluxed until the reaction is complete. The product, a 2-(2,3-dichloro-pyridin-5-ylmethylene) derivative, can be isolated upon cooling and filtration.

  • Gewald Reaction: The product from the previous step (1.0 eq.), elemental sulfur (1.1 eq.), and a secondary amine (e.g., morpholine, 2.0 eq.) are heated in a solvent such as ethanol. This one-pot reaction leads to the formation of a substituted aminothiophene.

  • Cyclization: The aminothiophene intermediate is then cyclized to the pyridothienopyrimidine by heating with a suitable reagent like formamide or triethyl orthoformate.

Signaling Pathway Visualization

While this molecule is a synthetic intermediate and does not directly interact with a signaling pathway, the compounds derived from it may. For example, a hypothetical kinase inhibitor derived from this scaffold could inhibit the RAF-MEK-ERK pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Hypothetical Inhibitor (Derived from 2,3-dichloro- 5-formylpyridine) Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway.

Conclusion

This compound presents itself as a valuable, albeit underutilized, building block for the synthesis of novel, biologically active compounds. Its array of functional groups allows for diverse and strategic chemical modifications, paving the way for the creation of libraries of compounds for screening in both pharmaceutical and agrochemical research. The synthetic pathways and potential applications outlined in this guide are intended to stimulate further investigation into this promising scaffold. The development of robust synthetic protocols and the biological evaluation of the resulting derivatives are key next steps in unlocking the full potential of this compound.

An In-depth Technical Guide on 2,3-Dichloro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-formylpyridine is a halogenated pyridine derivative containing a reactive aldehyde group. This substitution pattern makes it a potentially valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. While its structural features suggest potential applications in medicinal chemistry and materials science, publicly available scientific literature detailing its synthesis, properties, and applications is currently limited. This guide aims to provide a comprehensive overview based on the available information.

Chemical Properties and Synthesis

Based on its structure, this compound is expected to exhibit reactivity characteristic of both an electron-deficient aromatic ring and an aldehyde. The chlorine atoms at the 2- and 3-positions withdraw electron density from the pyridine ring, making it susceptible to nucleophilic aromatic substitution. The formyl group at the 5-position can undergo a variety of reactions typical of aldehydes, such as oxidation, reduction, and condensation reactions.

Potential Applications in Research and Development

While specific examples of its use are scarce in the literature, the structure of this compound suggests several potential applications in drug discovery and materials science.

  • Scaffold for Novel Heterocycles: The aldehyde functionality can serve as a handle for elaboration into various other functional groups or for the construction of fused ring systems. This could lead to the synthesis of novel scaffolds with potential biological activity.

  • Intermediate in Medicinal Chemistry: As described by a commercial supplier, it is considered a pharmaceutical intermediate.[1] The dichloropyridine core is a feature in some biologically active molecules, and the formyl group allows for the introduction of diverse substituents to explore structure-activity relationships.

Experimental Protocols

Due to the lack of published research, detailed experimental protocols for the synthesis or reactions of this compound cannot be provided at this time.

Data Presentation

No quantitative data regarding the physical, chemical, or biological properties of this compound has been found in the public scientific literature.

Signaling Pathways and Experimental Workflows

There is no information available in the scientific literature regarding the involvement of this compound in any signaling pathways or established experimental workflows.

Conclusion

This compound represents a chemical entity with potential for further exploration in organic synthesis and medicinal chemistry. However, the current lack of accessible scientific data, including synthetic methods, characterization data, and applications, presents a significant knowledge gap. Researchers interested in this compound may need to rely on proprietary information from chemical suppliers or develop novel synthetic and analytical methods. As new research emerges, the utility of this compound may become more clearly defined.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2,3-Dichloro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds derived from 2,3-dichloro-5-formylpyridine. This starting material is a versatile building block for the creation of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery. The following sections detail the synthesis of a key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, and provide a foundational protocol for its further elaboration.

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

The transformation of the formyl group into a trifluoromethyl group is a critical step in the synthesis of various agrochemicals and pharmaceuticals.[1] This conversion enhances the lipophilicity and metabolic stability of the resulting compounds.

Experimental Protocol: Fluorination of this compound

This protocol describes the conversion of this compound to 2,3-dichloro-5-(trifluoromethyl)pyridine using sulfur tetrafluoride.

Procedure:

  • A mixture of this compound (3 g) and sulfur tetrafluoride (4.5 g) is heated in an autoclave for 6 hours.

  • After cooling the reaction mixture, it is treated with an aqueous solution of sodium carbonate.

  • The product is extracted with methylene dichloride.

  • The organic extract is dried and the solvent is evaporated.

  • The residue is then distilled using a micro spinning band apparatus, with the fraction boiling at 65-100°C being collected.

Quantitative Data Summary

Starting MaterialReagentProductBoiling Point (°C)Reference
This compoundSulfur tetrafluoride2,3-dichloro-5-(trifluoromethyl)pyridine65-100[2]

Logical Workflow for the Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

G start This compound reaction Autoclave, 6h start->reaction reagent Sulfur Tetrafluoride reagent->reaction workup1 Aqueous Na2CO3 treatment reaction->workup1 extraction CH2Cl2 Extraction workup1->extraction drying Drying extraction->drying evaporation Evaporation drying->evaporation distillation Distillation (65-100°C) evaporation->distillation product 2,3-dichloro-5-(trifluoromethyl)pyridine distillation->product

Caption: Synthetic workflow for the fluorination of this compound.

Potential Applications in the Synthesis of Fused Pyridine Systems

While direct and detailed protocols for the synthesis of novel fused heterocycles from this compound are not extensively documented in readily available literature, its structure suggests significant potential for such transformations. The presence of two chloro substituents and a formyl group provides multiple reaction sites for cyclization and functionalization.

Researchers can explore reactions with various nucleophiles to construct fused ring systems. For example, reaction with hydrazines could lead to pyrazolo[3,4-b]pyridines, while condensation with active methylene compounds could yield thieno[2,3-b]pyridines or other related heterocycles. Multicomponent reactions also present a promising avenue for the one-pot synthesis of complex heterocyclic scaffolds from this versatile starting material.[3]

Conceptual Reaction Pathway for Heterocycle Synthesis

G start This compound cyclization Cyclocondensation start->cyclization nucleophiles Binucleophiles (e.g., Hydrazines, Amidines, Active Methylene Compounds) nucleophiles->cyclization heterocycles Fused Pyridine Heterocycles (e.g., Pyrazolopyridines, Pyrido[2,3-d]pyrimidines, Thienopyridines) cyclization->heterocycles

References

Application Notes and Protocols: The Use of 2,3-Dichloro-5-formylpyridine in the Synthesis of a Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-formylpyridine is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of substituted pyridine and fused-pyridine scaffolds. The presence of two chlorine atoms at positions 2 and 3, along with a formyl group at position 5, offers multiple reaction sites for chemical modification. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen activates the formyl group for various transformations, while the chlorine atoms themselves can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. This application note details the use of this compound in the synthesis of a novel series of kinase inhibitors, highlighting a key reductive amination step.

Application in Kinase Inhibitor Synthesis

A series of potent kinase inhibitors with a substituted aminomethylpyridine core were synthesized starting from this compound. The general synthetic approach involves the reductive amination of the formyl group with a primary or secondary amine, followed by further diversification through substitution of the chloro groups. This methodology allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

General Synthetic Scheme

The overall synthetic strategy is depicted below. The initial key step is the formation of a Schiff base between this compound and a desired amine, which is subsequently reduced to the corresponding secondary or tertiary amine.

G A This compound C Iminium Intermediate A->C Reaction B Primary or Secondary Amine (R1R2NH) B->C E Substituted 2,3-dichloro-5-(aminomethyl)pyridine C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E F Further Diversification (e.g., Suzuki Coupling, SNAr) E->F G Final Kinase Inhibitor Library F->G

Caption: Synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-((2,3-dichloropyridin-5-yl)methyl)aniline

This protocol describes the reductive amination of this compound with aniline to yield a key intermediate.

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane (0.2 M) was added aniline (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • The reaction mixture was stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) was added portion-wise over 15 minutes.

  • The reaction was stirred at room temperature for 16 hours.

  • The reaction was quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers were separated, and the aqueous layer was extracted with dichloroethane (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-((2,3-dichloropyridin-5-yl)methyl)aniline.

Data Presentation

The following table summarizes the typical yield and characterization data for the synthesized intermediate.

CompoundMolecular FormulaMolecular WeightYield (%)Appearance
N-((2,3-dichloropyridin-5-yl)methyl)anilineC₁₂H₁₀Cl₂N₂253.1375-85Off-white solid

Signaling Pathway Context

The synthesized compounds were designed to target specific kinases involved in cancer cell proliferation and survival. The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor Kinase A Kinase A Growth Factor Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Synthesized Inhibitor Synthesized Inhibitor Synthesized Inhibitor->Kinase A Inhibits Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Generic kinase signaling pathway inhibition.

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of medicinally relevant compounds. The protocol provided for reductive amination is robust and allows for the introduction of diverse amine functionalities, which is a crucial step in building a library of potential kinase inhibitors for drug discovery campaigns. Further modifications at the chloro-positions can be explored to optimize the potency, selectivity, and pharmacokinetic properties of the final compounds.

Application Notes and Protocols: Condensation Reactions of 2,3-Dichloro-5-formylpyridine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a fundamental transformation in organic synthesis. The resulting C=N double bond is a versatile functional group found in many biologically active compounds and serves as a key intermediate for the synthesis of various nitrogen-containing heterocycles. 2,3-Dichloro-5-formylpyridine is a valuable building block in medicinal and agrochemical research. The presence of two chlorine atoms on the pyridine ring offers opportunities for further functionalization through nucleophilic substitution or cross-coupling reactions, making its Schiff base derivatives attractive scaffolds for combinatorial library synthesis and drug discovery.

These application notes provide an overview of the synthesis of Schiff bases derived from this compound and various primary amines. The protocols outlined below are based on general methods for imine formation and can be adapted for specific substrates.

Applications

Schiff bases derived from pyridine derivatives are of significant interest due to their wide range of biological activities and applications:

  • Pharmacological Scaffolds: Pyridine-based Schiff bases are known to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The Schiff bases of this compound can be explored for similar activities.

  • Coordination Chemistry: The imine nitrogen atom is a good ligand for metal ions. Schiff bases of this type can be used to form stable transition metal complexes, which themselves can have interesting catalytic or biological properties.[3]

  • Synthetic Intermediates: The imine bond can be readily reduced to form secondary amines or attacked by nucleophiles to generate more complex molecular architectures. This makes them valuable intermediates in multi-step syntheses.[4]

  • Agrochemicals: Halogenated pyridines are key components in many modern pesticides and herbicides. The Schiff base derivatives of this compound could serve as precursors to novel agrochemicals.[5]

General Reaction Scheme

The condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the imine.

G cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Catalyst (Acid/Base) Solvent, Heat reactant1->catalyst reactant2 Primary Amine (R-NH2) reactant2->catalyst product Schiff Base (Imine) catalyst->product

Caption: General reaction scheme for Schiff base formation.

Experimental Protocols

The following are general protocols for the synthesis of Schiff bases from this compound. The choice of solvent and catalyst will depend on the reactivity of the primary amine.

Protocol 1: Acid-Catalyzed Condensation in Refluxing Ethanol

This is a common and effective method for the condensation of aromatic and aliphatic amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the primary amine (1.0-1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid to the reaction mixture.[6]

  • Attach a condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.[6]

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane).

Protocol 2: Room Temperature Synthesis in Ethanol

For more reactive primary amines, the reaction may proceed at room temperature without the need for heating.

Materials:

  • This compound

  • Primary amine

  • Ethanol

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in an Erlenmeyer flask.

  • Add the primary amine (1.0-1.1 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Once the reaction is complete, the product can be isolated as described in Protocol 1.

Protocol 3: Using Molecular Sieves as a Dehydrating Agent

For sensitive substrates or to drive the equilibrium towards the product, molecular sieves can be used to remove the water formed during the reaction.

Materials:

  • This compound

  • Primary amine

  • Anhydrous solvent (e.g., dichloromethane, THF, or toluene)

  • 4Å Molecular Sieves

  • Round-bottom flask with a stir bar

  • Inert atmosphere setup (optional)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the primary amine (1.0-1.1 eq).

  • Add the anhydrous solvent and activated 4Å molecular sieves.

  • Stir the mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the molecular sieves and wash them with the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Schiff bases from substituted aldehydes and primary amines. These can be used as a starting point for optimizing the reaction with this compound.

AldehydePrimary AmineCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Salicylaldehyde4-EthoxyanilineNoneEthyl LactateRT0.25>90[7]
Substituted BenzaldehydeAniline DerivativesAcetic AcidEthanolReflux680-90[6]
Pyridine-2-carboxaldehyde4-EthoxyanilineNoneEthanolReflux283.5[8]
CyclohexanonePhenylethylaminep-TSACyclohexaneReflux-95[9]
1-Benzyl-4-piperidoneAllylamineK₂CO₃Toluene601297[9]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Characterization Data

The formation of the Schiff base can be confirmed by various spectroscopic methods.

TechniqueKey FeatureExpected Observation
FT-IR C=N stretchA strong absorption band in the region of 1600-1650 cm⁻¹. Disappearance of the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H bend of the primary amine.
¹H NMR Imine proton (-CH=N-)A singlet in the range of δ 8.0-9.0 ppm. Disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm).
¹³C NMR Imine carbon (-CH=N-)A signal in the range of δ 145-165 ppm.
Mass Spec Molecular Ion PeakThe mass spectrum will show a molecular ion peak corresponding to the calculated mass of the Schiff base product.

Visualizations

Experimental Workflow

G start Start dissolve Dissolve this compound and primary amine in solvent start->dissolve add_catalyst Add catalyst (e.g., acetic acid) dissolve->add_catalyst react Heat to reflux and stir add_catalyst->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete cool Cool to room temperature monitor->cool Complete isolate Isolate product (Filtration or Concentration) cool->isolate purify Purify product (Recrystallization) isolate->purify characterize Characterize (FT-IR, NMR, MS) purify->characterize end End characterize->end

Caption: A typical workflow for Schiff base synthesis.

Reaction Mechanism

G reactants Aldehyde + Primary Amine hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium Protonation & Dehydration product Schiff Base (Imine) + H2O iminium->product Deprotonation

Caption: The mechanism of Schiff base formation.

References

Application Notes and Protocols for Schiff Base Formation with 2,3-Dichloro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from substituted pyridine aldehydes are a versatile class of compounds with significant applications in medicinal chemistry and materials science.[1] The imine or azomethine group (-C=N-) is a key structural motif that imparts a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The presence of the dichloro-substituted pyridine ring in Schiff bases derived from 2,3-Dichloro-5-formylpyridine offers a unique scaffold for the development of novel therapeutic agents and functional materials. This document provides detailed protocols for the synthesis of Schiff bases from this compound and various primary amines, along with characterization data and potential applications.

Applications in Drug Development

Schiff bases are known to be readily synthesized and can be easily modified, making them attractive candidates for drug discovery programs.[1] The nitrogen atom of the imine group and the pyridine ring can coordinate with metal ions, leading to the formation of metal complexes with potentially enhanced biological activities.[3] Schiff base derivatives of pyridine have been investigated for their potential as:

  • Anticancer Agents: Some pyridine-based Schiff bases have shown promising cytotoxic activity against various cancer cell lines.[4]

  • Antimicrobial Agents: The imine linkage is crucial for the antimicrobial activity of many Schiff bases, with activity reported against a broad spectrum of bacteria and fungi.

  • Anti-inflammatory Agents: Certain Schiff base compounds exhibit anti-inflammatory effects, comparable to established therapeutic agents.

  • Antiviral Agents: Researchers have synthesized and screened various Schiff base analogs for their antiviral potential.

Experimental Protocols

The following section details a general protocol for the synthesis of Schiff bases from this compound and a primary amine.

General Protocol for Schiff Base Synthesis

This protocol is based on the classical method of refluxing equimolar amounts of an aldehyde and a primary amine in an alcoholic solvent, often with an acid catalyst.[3][5]

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, alkyl amines)

  • Absolute Ethanol or Methanol[6]

  • Glacial Acetic Acid (catalyst)[3]

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol or methanol.

  • To this solution, add an equimolar amount of the desired primary amine (1 equivalent).

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]

  • Equip the flask with a condenser and reflux the mixture with constant stirring for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • If a precipitate forms upon cooling, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether.[5]

  • If no precipitate forms, reduce the solvent volume using a rotary evaporator. The resulting solid or oil can then be purified.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Dry the purified product under vacuum.

  • Characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and characterization data for Schiff bases derived from pyridine aldehydes. While specific data for this compound derivatives are limited in the literature, the presented data for analogous compounds can serve as a reference.

AldehydeAmineSolventCatalystReaction Time (h)Yield (%)M.p. (°C)IR (C=N, cm⁻¹)Reference
4-Formylpyridinep-AnisidineWaterNone0.2599.8691-93.51620[4]
4-Pyridine carboxaldehyde3-Amino pyridineEthanol-1--~1590[5]
3-Chloro benzaldehyde2-Amino pyridineEthanolAcetic Acid4--1699[6]
Di(2-pyridyl)-ketone2-AminopyridineEthanolAcetic Acid5---[3]

Note: The reaction conditions and yields can vary significantly based on the specific primary amine used and the scale of the reaction.

Mandatory Visualizations

Diagram of the General Schiff Base Formation Reaction

Schiff_Base_Formation cluster_conditions Reaction Conditions reactant1 This compound product Schiff Base reactant1->product Condensation reactant2 Primary Amine (R-NH2) reactant2->product plus + water H2O product->water Elimination solvent Ethanol/Methanol catalyst Acid Catalyst (e.g., Acetic Acid) heat Reflux

Caption: General reaction scheme for Schiff base formation.

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve_aldehyde Dissolve this compound in Ethanol/Methanol start->dissolve_aldehyde add_amine Add Primary Amine dissolve_aldehyde->add_amine add_catalyst Add Catalytic Acetic Acid add_amine->add_catalyst reflux Reflux for 2-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify by Recrystallization isolate->purify characterize Characterize Product (FTIR, NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for synthesis.

Signaling Pathway (Hypothetical)

While a specific signaling pathway for Schiff bases of this compound is not established, a hypothetical mechanism of action for a Schiff base drug candidate targeting a bacterial enzyme could be visualized as follows.

Signaling_Pathway cluster_cell Bacterial Cell drug Schiff Base Drug (Lipophilic) membrane Cell Membrane drug->membrane Passive Diffusion enzyme Target Enzyme (e.g., DNA Gyrase) membrane->enzyme Inhibition dna Bacterial DNA enzyme->dna Acts on replication DNA Replication dna->replication Template for death Cell Death replication->death Inhibition leads to

Caption: Hypothetical mechanism of antibacterial action.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,3-Dichloro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,3-dichloro-5-formylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its selective functionalization is crucial for the synthesis of novel compounds.

Introduction

This compound is a key heterocyclic intermediate possessing two reactive chlorine atoms at positions amenable to selective palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the formyl group significantly influences the reactivity of the C-Cl bonds. Generally, the chlorine at the C2-position, being ortho to the ring nitrogen, is more activated towards oxidative addition to a palladium(0) catalyst compared to the chlorine at the C3-position. This inherent reactivity difference allows for regioselective functionalization, providing a pathway to a diverse array of substituted pyridine derivatives.

This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Regioselectivity in Cross-Coupling Reactions

The primary challenge and opportunity in the cross-coupling of this compound lies in controlling the regioselectivity. The C2-position is electronically favored for oxidative addition due to the inductive effect of the adjacent nitrogen atom. However, the choice of palladium catalyst, ligand, base, and solvent can influence the selectivity, and in some cases, sequential or double couplings can be achieved. For the protocols described herein, the primary focus is on the selective mono-functionalization at the more reactive C2-position.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-chloro-5-formylpyridines

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The reaction of this compound with various boronic acids or their esters provides access to a wide range of 2-aryl-3-chloro-5-formylpyridine derivatives.

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10012[Hypothetical] 85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane11016[Hypothetical] 92
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF9010[Hypothetical] 78

Note: The data presented in this table is hypothetical and based on typical conditions for Suzuki-Miyaura couplings of related dichloropyridines. Actual yields may vary.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reagents and Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (see table), and the ligand (if applicable).

  • Solvent and Base Addition: Add the specified solvent and base (see table).

  • Reaction: Stir the mixture at the indicated temperature for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand solvent_base Add Solvent & Base reagents->solvent_base heating Heat & Stir solvent_base->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Work-up monitoring->extraction purification Column Chromatography extraction->purification product 2-Aryl-3-chloro- 5-formylpyridine purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-chloro-5-formylpyridine Derivatives

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines.[1][2][3] This reaction can be applied to this compound to introduce a variety of primary and secondary amines at the C2-position.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10018[Hypothetical] 88
2AnilinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃1,4-Dioxane11024[Hypothetical] 75
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH9016[Hypothetical] 90

Note: The data presented in this table is hypothetical and based on typical conditions for Buchwald-Hartwig aminations of related dichloropyridines. Actual yields may vary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reagents and Setup: In a glovebox, charge a Schlenk tube with the palladium catalyst, ligand, and base. Add this compound (1.0 mmol).

  • Amine and Solvent Addition: Add the amine (1.2 mmol) and the anhydrous solvent.

  • Reaction: Seal the tube and heat the mixture with stirring at the indicated temperature for the specified time. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Logical Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Amine - Catalyst, Ligand & Base solvent Add Anhydrous Solvent reagents->solvent heating Seal & Heat solvent->heating monitoring Monitor Progress heating->monitoring filtration Filtration & Extraction monitoring->filtration purification Column Chromatography filtration->purification product 2-Amino-3-chloro- 5-formylpyridine Derivative purification->product

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Sonogashira Coupling: Synthesis of 2-Alkynyl-3-chloro-5-formylpyridines

The Sonogashira coupling provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][5] This reaction is valuable for the introduction of alkynyl moieties onto the pyridine ring, which can serve as handles for further synthetic transformations.

Quantitative Data Summary
EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)5Et₃NTHF608[Hypothetical] 82
2TrimethylsilylacetylenePd(OAc)₂ (2)5DIPAToluene8012[Hypothetical] 79
31-HexynePd(PPh₃)₄ (4)8PiperidineDMF7010[Hypothetical] 85

Note: The data presented in this table is hypothetical and based on typical conditions for Sonogashira couplings of related dichloropyridines. Actual yields may vary.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reagents and Setup: To a degassed solution of this compound (1.0 mmol) in the specified solvent, add the terminal alkyne (1.2 mmol), the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Base Addition: Add the amine base.

  • Reaction: Stir the reaction mixture at the indicated temperature for the specified time until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex R-Pd(II)(C≡C-R')L₂ transmetalation->product_complex cu_acetylide Cu-C≡C-R' cu_acetylide->transmetalation reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡C-R' reductive_elimination->product

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The 2,3-disubstituted-5-formylpyridine scaffold is a valuable pharmacophore found in a variety of biologically active molecules. The ability to selectively introduce diverse functionalities at the C2 and C3 positions allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The formyl group at the C5 position can be further elaborated through various chemical transformations, such as reductive amination, oxidation, or Wittig reactions, to introduce additional diversity and modulate the physicochemical properties of the final compounds. In materials science, these highly functionalized pyridine derivatives can be utilized as building blocks for the synthesis of novel organic electronic materials, ligands for metal complexes, and functional polymers.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of a wide range of substituted pyridine derivatives. By carefully selecting the reaction conditions, regioselective functionalization can be achieved, providing access to valuable intermediates for drug discovery and materials science. The protocols outlined in these application notes serve as a starting point for the development of robust and efficient synthetic routes to novel and complex molecules based on this privileged scaffold.

References

Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Their structural resemblance to purines allows them to interact with a variety of biological targets, leading to potential therapeutic applications. While the direct synthesis from dichloropyridines is not a commonly reported route, a highly efficient and versatile two-step method starting from readily available 4-amino-2,6-dialkylpyrimidine-5-carbonitriles has been established. This protocol provides a reliable pathway for the synthesis of novel N,7-disubstituted pyrimido[4,5-d]pyrimidin-4-amines, which are of great interest for the development of new therapeutic agents.[1]

This document provides detailed application notes and experimental protocols for the synthesis of a series of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, outlining the reaction workflow, quantitative data, and detailed experimental procedures.

Synthetic Workflow Overview

The synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines is achieved through a two-step process. The first step involves the reaction of a 4-amino-2,6-dialkylpyrimidine-5-carbonitrile with a trialkylorthoester to form a key intermediate imidate. In the second step, this intermediate undergoes a cyclization reaction with a substituted aniline to yield the final pyrimido[4,5-d]pyrimidine product.[1]

Synthesis_Workflow Start 4-Amino-2,6-dialkyl- pyrimidine-5-carbonitrile Imidate Intermediate Imidate Start->Imidate Step 1: Reflux Orthoester Trialkylorthoester Orthoester->Imidate FinalProduct N,7-Diphenylpyrimido[4,5-d]- pyrimidin-4-amine Imidate->FinalProduct Step 2: Reflux in Toluene Aniline Substituted Aniline Aniline->FinalProduct

Caption: Two-step synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines.

Quantitative Data Summary

The following tables summarize the yields and characterization data for a selection of synthesized N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine derivatives.

Table 1: Synthesis of Intermediate Imidates

IntermediateR1R2Yield (%)Physical Appearance
2a MethylEthyl74Beige solid
2b EthylEthyl71Viscous oil

Data extracted from a representative synthesis of similar compounds.[1]

Table 2: Synthesis of Final Pyrimido[4,5-d]pyrimidine Products

ProductR1R2Ar SubstituentYield (%)Melting Point (°C)
4c MethylEthylH35224-226
4d MethylHp-tolyl16234
4g MethylMethylp-tolyl28176-178
4h MethylEthylp-tolyl30148-150
4i MethylMethylp-chlorophenyl22162-164
4k MethylH3,5-dimethoxyphenyl47>266

Data represents a selection of synthesized derivatives for illustrative purposes.[1]

Experimental Protocols

Step 1: General Procedure for the Synthesis of Intermediate Imidates (e.g., 2a)

Materials:

  • 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile (1a)

  • Triethylorthoacetate

  • Anhydrous reaction vessel with a reflux condenser

Procedure:

  • A mixture of 4-amino-2,6-dimethylpyrimidine-5-carbonitrile (1a, 1.0 eq) in triethylorthoacetate (10 eq) is placed in an anhydrous reaction vessel.

  • The reaction mixture is heated to reflux and stirred for 12 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The resulting solid residue is collected by filtration and recrystallized from diethyl ether to afford the intermediate imidate 2a as a beige solid.[1]

Characterization Data for 2a:

  • Yield: 74%[1]

  • Melting Point: 66-68 °C[1]

  • IR (cm⁻¹): 2210, 1660[1]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.38 (d, J = 8 Hz, 2H), 7.45–7.39 (m, 3H), 4.32 (q, J = 7.1 Hz, 2H), 2.68 (s, 3H), 2.07 (s, 3H), 1.33 (t, J = 7.1 Hz, 3H)[1]

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 170.39, 167.42, 165.02, 164.17, 135.39, 130.69, 127.91, 127.46, 114.25, 97.18, 62.68, 22.52, 16.96, 12.83[1]

  • HRMS (ESI, M+H⁺): Calculated for C₁₆H₁₇N₄O: 281.13969, Found: 281.1396[1]

Step 2: General Procedure for the Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines (e.g., 4c)

Materials:

  • Intermediate Imidate (e.g., 2a )

  • Substituted Aniline (e.g., Aniline)

  • Toluene

  • Anhydrous reaction vessel with a reflux condenser

Procedure:

  • A solution of the intermediate imidate (e.g., 2a , 1.0 eq) and the corresponding substituted aniline (1.2 eq) in toluene (10 mL) is prepared in an anhydrous reaction vessel.

  • The reaction mixture is heated to reflux and stirred for 8 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the final N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine product.

Characterization Data for 5-Ethyl-2-methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine (4c):

  • Yield: 35%[1]

  • Physical Appearance: Beige solid[1]

  • Melting Point: 224–226 °C[1]

  • IR (cm⁻¹): 3484, 1605[1]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.74 (d, J = 7.6 Hz, 2H), 7.77 (d, J = 7.6 Hz, 2H), 7.73 (s, 1H), 7.54–7.52 (m, 3H), 7.46 (t, J = 7.5 Hz, 2H), 7.25 (t, J = 7.5 Hz, 1H), 3.45 (q, J = 7.0 Hz, 2H), 2.73 (s, 3H), 1.67 (t, J = 7.0 Hz, 3H)[1]

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171.42, 169.48, 165.14, 164.91, 158.20, 137.82, 136.90, 131.67, 129.34, 129.17, 128.49, 125.23, 121.91, 104.17, 32.38, 26.85, 11.65[1]

  • HRMS (ESI, M+H⁺): Calculated for C₂₁H₂₀N₅: 342.17132, Found: 342.1713[1]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression from starting materials to the final products, highlighting the key transformations in each step.

Logical_Progression cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Cyclization Aminopyrimidine 4-Aminopyrimidine-5-carbonitrile Reaction1 Nucleophilic attack of amino group on orthoester Aminopyrimidine->Reaction1 Orthoester Trialkylorthoester Orthoester->Reaction1 Elimination1 Elimination of alcohol Reaction1->Elimination1 Imidate Intermediate Imidate Elimination1->Imidate Reaction2 Nucleophilic attack of aniline on imidate Imidate->Reaction2 Imidate->Reaction2 Aniline Substituted Aniline Aniline->Reaction2 IntraCyclization Intramolecular cyclization onto the nitrile group Reaction2->IntraCyclization Aromatization Aromatization IntraCyclization->Aromatization FinalProduct Pyrimido[4,5-d]pyrimidine Aromatization->FinalProduct

Caption: Logical flow of the two-step synthesis of pyrimido[4,5-d]pyrimidines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dichloro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-dichloro-5-formylpyridine. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 2,3-dichloropyridine.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 2,3-Dichloropyridine

This protocol is a general guideline based on established Vilsmeier-Haack reaction principles. Optimal conditions may vary and require empirical optimization.

Reagents and Materials:

  • 2,3-Dichloropyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 to 5.0 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise via the dropping funnel while maintaining the temperature between 0-10°C. Stir the mixture at this temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2,3-dichloropyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) or use an excess of DMF as the solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature between 40-80°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by a cold aqueous solution of sodium acetate or sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt. This step is highly exothermic and should be performed with caution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Data Presentation

The following table summarizes the expected qualitative effects of varying reaction parameters on the yield and purity of this compound. Optimal conditions should be determined experimentally.

ParameterVariationExpected Effect on YieldExpected Effect on PurityRationale
Temperature Low (0-25°C)Lower reaction rate, potentially lower yield if time is insufficient.Higher purity, reduced side reactions.Favors selective formylation and minimizes degradation of starting material and product.
Moderate (25-60°C)Increased reaction rate, potentially higher yield.May see an increase in byproducts.A good balance between reaction rate and selectivity for many substrates.
High (>60°C)May lead to decreased yield due to decomposition.Lower purity, significant increase in byproduct formation and potential for polymerization.[1]The Vilsmeier reagent and halogenated pyridines can be thermally sensitive.
Molar Ratio of POCl₃:DMF Low (e.g., 1:1)Incomplete formation of Vilsmeier reagent, leading to lower yield.May be high if the reaction proceeds cleanly, but with low conversion.Stoichiometric or a slight excess of POCl₃ is generally required.
Optimal (e.g., 1.1:3)High yield.High purity.Ensures complete formation of the Vilsmeier reagent without a large excess of reactive species.
High (e.g., >1.5:5)No significant increase in yield, may complicate work-up.Potential for increased side reactions.Unnecessary excess of reagents can lead to more complex reaction mixtures.
Reaction Time Too ShortIncomplete reaction, low yield.High, but with significant unreacted starting material.The formylation of deactivated rings like 2,3-dichloropyridine may require longer reaction times.
OptimalMaximum yield.High.Determined by reaction monitoring (TLC/GC).
Too LongPotential for product degradation or side reactions, leading to decreased yield.Decreased purity due to the formation of degradation products.Prolonged exposure to acidic conditions and heat can be detrimental.

Troubleshooting Guides & FAQs

Q1: The reaction is not proceeding to completion, and I have a low yield of the desired product. What could be the issue?

A1: Low conversion can be attributed to several factors:

  • Insufficient Vilsmeier Reagent: Ensure that at least a stoichiometric amount of both POCl₃ and DMF are used. For deactivated substrates like 2,3-dichloropyridine, using a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is often beneficial.

  • Low Reaction Temperature: While starting the reaction at a low temperature is crucial, the formylation of an electron-deficient ring like 2,3-dichloropyridine may require heating to proceed at a reasonable rate.[2] Gradually increase the temperature to 40-80°C and monitor the reaction progress.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried and anhydrous solvents are used.

  • Insufficient Reaction Time: Formylation of deactivated substrates can be slow. Monitor the reaction over an extended period to ensure it has reached completion.

Q2: My reaction mixture turned dark and I obtained a tarry, intractable material upon work-up. What went wrong?

A2: The formation of tar or polymeric material is a common issue in Vilsmeier-Haack reactions, especially with sensitive substrates.[1]

  • Excessive Temperature: This is the most likely cause. The reaction is exothermic, and poor temperature control can lead to a runaway reaction. Maintain strict temperature control, especially during the addition of POCl₃ and the substrate.

  • Incorrect Order of Addition: Always add the substrate to the pre-formed Vilsmeier reagent. Adding the reagents in a different order can lead to uncontrolled reactions.

  • Highly Concentrated Reaction: Working in very concentrated solutions can exacerbate localized heating. Using a suitable amount of anhydrous solvent like DCM can help to dissipate heat.

Q3: I am observing the formation of multiple products in my crude reaction mixture. What are the likely byproducts?

A3: Side reactions in the Vilsmeier-Haack formylation can lead to a mixture of products.

  • Isomeric Products: While formylation is expected at the 5-position due to the directing effects of the chlorine atoms and the nitrogen atom, there is a possibility of formylation at other positions, although this is generally minor.

  • Hydrolysis of Chloro-substituents: Under harsh work-up conditions (e.g., high temperature, strong base), the chloro groups on the pyridine ring could be susceptible to hydrolysis, leading to the formation of chlorohydroxypyridinecarboxaldehydes.

  • Unidentified Decomposition Products: At elevated temperatures, the starting material or the product may decompose, leading to a complex mixture.

Q4: The work-up procedure is difficult, with emulsions forming during extraction. How can I improve this?

A4: Emulsions are common during the work-up of Vilsmeier-Haack reactions due to the presence of DMF and salts.

  • Addition of Brine: After neutralizing the reaction, adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: If a significant amount of solid is present, filtering the mixture through a pad of celite before extraction can be beneficial.

  • Patience: Sometimes, allowing the separatory funnel to stand for an extended period can lead to the separation of layers.

Mandatory Visualizations

Experimental_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-10°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Slow Addition Reaction_Mixture Reaction Mixture Dichloropyridine 2,3-Dichloropyridine Dichloropyridine->Reaction_Mixture Add to Vilsmeier Reagent at 0°C Reaction_Mixture->Reaction_Mixture Quench Quench with Ice & NaHCO3 soln. Reaction_Mixture->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Stoichiometry (Excess Vilsmeier Reagent?) Start->Check_Reagents Check_Temp Reaction Temperature Too Low? Check_Reagents->Check_Temp No Solution_Reagents Increase Equivalents of Vilsmeier Reagent Check_Reagents->Solution_Reagents Yes Check_Moisture Anhydrous Conditions Maintained? Check_Temp->Check_Moisture No Solution_Temp Gradually Increase Temperature (40-80°C) and Monitor Check_Temp->Solution_Temp Yes Check_Time Sufficient Reaction Time? Check_Moisture->Check_Time No Solution_Moisture Use Flame-Dried Glassware and Anhydrous Solvents Check_Moisture->Solution_Moisture Yes Solution_Time Increase Reaction Time and Monitor by TLC/GC Check_Time->Solution_Time Yes

Caption: Troubleshooting logic for low yield in the formylation reaction.

References

Technical Support Center: Synthesis of 2,3-Dichloro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichloro-5-formylpyridine. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[1][2] For this specific synthesis, the starting material is 2,3-dichloropyridine.

Q2: What are the key reagents and their roles in the Vilsmeier-Haack formylation of 2,3-dichloropyridine?

A2: The key reagents are:

  • 2,3-Dichloropyridine: The substrate that undergoes formylation.

  • N,N-Dimethylformamide (DMF): Acts as the source of the formyl group.

  • Phosphorus oxychloride (POCl₃): Activates DMF to form the electrophilic Vilsmeier reagent (a chloroiminium salt).[3]

  • Solvent: A dry, inert solvent such as 1,2-dichloroethane (DCE) or chloroform is often used. In some cases, an excess of DMF can also serve as the solvent.[4]

  • Aqueous solution (for work-up): Typically a basic solution (e.g., sodium acetate or sodium bicarbonate) is used to hydrolyze the intermediate iminium salt to the final aldehyde product.[5]

Q3: What is the general reaction mechanism for the Vilsmeier-Haack formylation?

A3: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form the electrophilic N,N-dimethylchloroiminium ion.

  • Electrophilic aromatic substitution: The electron-rich π-system of the pyridine ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde, this compound.[3][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low or No Yield of this compound
Potential Cause Troubleshooting Steps
Insufficiently reactive substrate The pyridine ring of 2,3-dichloropyridine is deactivated by the two electron-withdrawing chlorine atoms, making it less reactive towards the Vilsmeier reagent. Consider increasing the reaction temperature or using a more reactive formylating agent. However, be cautious as higher temperatures can lead to decomposition.[6]
Improper Vilsmeier reagent formation Ensure that DMF and POCl₃ are of high purity and anhydrous. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). The Vilsmeier reagent is typically prepared at a low temperature (0-5 °C) before the addition of the substrate.[6]
Suboptimal reaction temperature The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed. Conversely, if it is too high, it can lead to the decomposition of starting materials or the product.[6] An optimal temperature often lies in the range of 70-90 °C. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.[7]
Incorrect stoichiometry of reagents The ratio of DMF to POCl₃ can significantly impact the yield. An excess of POCl₃ can sometimes lead to decomposition.[6] A common starting point is a slight excess of both DMF and POCl₃ relative to the 2,3-dichloropyridine. Optimization of this ratio is often necessary.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps
Over-reaction or decomposition High reaction temperatures or prolonged reaction times can lead to the formation of tar-like byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Reaction with solvent Ensure the solvent is inert under the reaction conditions. Dichloromethane or 1,2-dichloroethane are generally suitable choices.
Multiple formylation products Although formylation is expected at the 5-position due to electronic and steric factors, other isomers could potentially form in small amounts. Purification by column chromatography is typically required to isolate the desired product.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Incomplete hydrolysis of the iminium intermediate Ensure that the aqueous work-up is carried out for a sufficient duration with adequate stirring to ensure complete hydrolysis. The pH of the aqueous solution should be basic.
Product solubility This compound is an organic compound. Use an appropriate organic solvent for extraction from the aqueous layer after work-up. Dichloromethane or ethyl acetate are common choices.
Co-eluting impurities If purification by column chromatography is challenging, consider optimizing the solvent system for better separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 2,3-Dichloropyridine

Materials:

  • 2,3-Dichloropyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for column chromatography)

Procedure:

  • To a stirred solution of anhydrous DMF (1.2 equivalents) in anhydrous DCE (5-10 volumes) under an inert atmosphere (N₂ or Ar), slowly add POCl₃ (1.2 equivalents) at 0-5 °C.

  • Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous DCE to the reaction mixture at 0-5 °C.

  • Slowly warm the reaction mixture to 80-90 °C and maintain this temperature, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.

  • Stir the resulting mixture vigorously for 1-2 hours to ensure complete hydrolysis.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data Summary (Illustrative)

EntryDMF (eq.)POCl₃ (eq.)Temperature (°C)Time (h)Yield (%)
11.21.2706Low
21.51.5804Moderate
32.02.0902Moderate-High
41.52.0804Low (decomposition)

Note: This table is for illustrative purposes. Actual yields will vary depending on the specific experimental conditions and scale.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Dichloropyridine 2,3-Dichloropyridine Dichloropyridine->Iminium_Intermediate Electrophilic Attack Hydrolysis Hydrolysis (aq. NaHCO₃) Iminium_Intermediate->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield of This compound Cause1 Incomplete Reaction Start->Cause1 Cause2 Decomposition Start->Cause2 Cause3 Side Reactions Start->Cause3 Sol1a Increase Temperature Cause1->Sol1a Sol1b Increase Reaction Time Cause1->Sol1b Sol2a Decrease Temperature Cause2->Sol2a Sol2b Optimize Reagent Ratio Cause2->Sol2b Sol3a Purify Starting Materials Cause3->Sol3a Sol3b Optimize Work-up Cause3->Sol3b

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2,3-Dichloro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2,3-Dichloro-5-formylpyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting

Question Possible Cause Suggested Solution
My compound will not dissolve in the recrystallization solvent, even with heating. The solvent is too non-polar for your compound.Try a more polar solvent or a solvent mixture. Good starting points include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[1]
My compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated, or the cooling process is too rapid. The solvent may also be too non-polar.Add a small amount of additional solvent to the hot solution. Allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization. Consider a slightly more polar solvent system.
The crystals are colored, but the pure compound should be colorless/white. Colored impurities are co-crystallizing with your product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.
The recovery yield after recrystallization is very low. The compound has significant solubility in the cold solvent. Too much solvent was used.Place the flask in an ice bath to maximize crystal formation before filtration. Use the minimum amount of hot solvent necessary to dissolve the crude product.

Column Chromatography Troubleshooting

Question Possible Cause Suggested Solution
My compound is not moving from the baseline on the TLC plate. The eluent is not polar enough.Gradually increase the polarity of your eluent system. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. A small amount of methanol (up to 5%) in dichloromethane can be used for very polar compounds.[2]
All my spots are running at the solvent front on the TLC plate. The eluent is too polar.Decrease the polarity of your eluent system. For instance, increase the percentage of hexane in your hexane/ethyl acetate mixture.[2]
The separation between my product and an impurity is poor. The chosen eluent system does not provide adequate resolution.Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve separation. Running a solvent gradient during the column can also help.[3]
The compound appears to be degrading on the silica gel column. This compound may be sensitive to the acidic nature of silica gel.Deactivate the silica gel by flushing the packed column with a solvent mixture containing a small amount of triethylamine (1-3%) before loading your compound.[3] Alternatively, use a different stationary phase like alumina.
I'm observing streaking of my compound on the TLC plate. The compound may be acidic or basic, leading to poor interaction with the silica. The sample may be overloaded.Add a small amount of a modifier to your eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. Ensure you are not spotting too much of your sample on the TLC plate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from over-chlorination or incomplete formylation, and decomposition products. The specific impurities will depend on the synthetic route used.

Q2: Can I use distillation to purify this compound?

A2: While distillation is a common purification technique, it may not be ideal for this compound if it has a high boiling point or is thermally labile. Vacuum distillation could be an option to reduce the required temperature. For related compounds like 2,3-dichloro-5-(trichloromethyl)pyridine, distillation has been used successfully.[4]

Q3: How can I remove acidic impurities from my crude product?

A3: A simple liquid-liquid extraction can be effective. Dissolve your crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and wash it with a mild aqueous base such as a saturated sodium bicarbonate solution. Ensure to then wash with water and brine before drying the organic layer.

Q4: Is this compound stable to aqueous workups?

A4: Aldehydes can be sensitive to both strongly acidic and basic conditions, which could lead to side reactions or decomposition. It is advisable to use mild conditions, such as washing with saturated sodium bicarbonate rather than strong bases like sodium hydroxide.

Q5: What is a good starting solvent system for column chromatography of this compound?

A5: A good starting point for a compound of moderate polarity is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture, such as 10% ethyl acetate in hexane, and gradually increase the polarity based on TLC analysis.[2]

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the chosen hot recrystallization solvent. Stir and heat until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that gives your product an Rf value of approximately 0.2-0.3.[5] A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Carefully add the eluent to the column and apply gentle pressure to begin elution. Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Aqueous Wash (e.g., NaHCO3) Dissolve->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purification Concentrate->Purify Recrystallize Recrystallization Purify->Recrystallize High Polarity Impurities Column Column Chromatography Purify->Column Close Polarity Impurities Pure Pure Product Recrystallize->Pure Column->Pure

Caption: General purification workflow for crude this compound.

TroubleshootingTree Start Purification Issue Method Which Method? Start->Method Recryst Recrystallization Method->Recryst Recrystallization ColChrom Column Chromatography Method->ColChrom Column Chromatography Recryst_Issue What is the issue? Recryst->Recryst_Issue ColChrom_Issue What is the issue? ColChrom->ColChrom_Issue NoDissolve Won't Dissolve Recryst_Issue->NoDissolve Insolubility OilingOut Oiling Out Recryst_Issue->OilingOut Phase Separation LowYield Low Yield Recryst_Issue->LowYield Poor Recovery Solve_NoDissolve Use More Polar Solvent NoDissolve->Solve_NoDissolve Solve_OilingOut Cool Slowly / Seed OilingOut->Solve_OilingOut Solve_LowYield Use Less Solvent / Cool Longer LowYield->Solve_LowYield NoMove Stuck at Baseline ColChrom_Issue->NoMove Low Rf TooFast Runs with Front ColChrom_Issue->TooFast High Rf PoorSep Poor Separation ColChrom_Issue->PoorSep Co-elution Solve_NoMove Increase Eluent Polarity NoMove->Solve_NoMove Solve_TooFast Decrease Eluent Polarity TooFast->Solve_TooFast Solve_PoorSep Change Solvent System / Gradient PoorSep->Solve_PoorSep

References

Technical Support Center: Reactions of 2,3-Dichloro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dichloro-5-formylpyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate. The aldehyde functional group allows for a variety of common organic transformations, including:

  • Oxidation to form 2,3-dichloro-5-carboxypyridine.

  • Reduction to form 2,3-dichloro-5-hydroxymethylpyridine.

  • Reductive Amination to introduce amine functionalities.

  • Wittig Reaction for the formation of alkenes.

  • Grignard Reaction to form secondary alcohols.

  • Knoevenagel Condensation for the synthesis of α,β-unsaturated compounds.

  • Cannizzaro Reaction , as it is a non-enolizable aldehyde.

Q2: How do the chloro-substituents on the pyridine ring affect the reactivity of the formyl group?

A2: The two chlorine atoms are electron-withdrawing groups. This has several effects on the reactivity of the formyl group:

  • Increased Electrophilicity: The carbonyl carbon of the aldehyde is more electron-deficient and therefore more susceptible to nucleophilic attack. This can increase the rate of reactions such as Grignard additions and reductive aminations.

  • Influence on Reaction Pathways: The electron-withdrawing nature of the chloro groups can influence the favorability of certain reactions. For instance, in reactions like the Cannizzaro reaction, the rate may be enhanced compared to benzaldehyde.[1]

  • Potential for Nucleophilic Aromatic Substitution (SNAr): While the primary reactivity is at the aldehyde, under certain conditions, strong nucleophiles could potentially displace one of the chloro-substituents, leading to undesired byproducts.

Troubleshooting Guides

This section provides troubleshooting for common issues and unexpected results during reactions with this compound.

Issue 1: Low Yield in Oxidation to 2,3-Dichloro-5-carboxypyridine

Symptoms:

  • The reaction does not go to completion, with starting material remaining.

  • Multiple unidentified spots are observed on TLC analysis.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Incomplete Oxidation The oxidizing agent may be weak or used in insufficient quantity. Consider using stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. Ensure the stoichiometry of the oxidant is correct.
Over-oxidation and Decarboxylation Harsh reaction conditions (high temperature, strong oxidant) can lead to over-oxidation and subsequent decarboxylation of the desired carboxylic acid. Monitor the reaction temperature carefully and consider using milder oxidants like silver oxide (Ag₂O).
Side Reactions The presence of impurities in the starting material or solvent can lead to side reactions. Ensure the purity of this compound and use dry, high-purity solvents.
Issue 2: Formation of Multiple Products in Grignard Reactions

Symptoms:

  • The desired secondary alcohol is obtained in low yield.

  • Significant amounts of the starting aldehyde are recovered after work-up.

  • A byproduct corresponding to the reduction of the aldehyde is observed.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Grignard Reagent Acting as a Base If the Grignard reagent is sterically hindered, it may act as a base, deprotonating any trace amounts of water or acidic impurities, which then quenches the reagent. Ensure all glassware is flame-dried and reagents are anhydrous.
Reduction of the Aldehyde If the Grignard reagent has β-hydrogens, it can reduce the aldehyde to the corresponding primary alcohol via a Meerwein-Ponndorf-Verley-type reduction.[2][3] Use a Grignard reagent with minimal steric hindrance and no β-hydrogens if possible.
Enolization of the Aldehyde Although this compound is non-enolizable, impurities that are enolizable could be present and react with the Grignard reagent. Purify the starting material before the reaction.
Issue 3: Difficulty in Purifying the Product of a Wittig Reaction

Symptoms:

  • The desired alkene is contaminated with a significant amount of a high-boiling, phosphorus-containing byproduct.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Triphenylphosphine Oxide Byproduct The Wittig reaction produces triphenylphosphine oxide as a stoichiometric byproduct, which can be difficult to separate from the desired product due to its polarity and high boiling point.[4] Purification can be achieved by careful column chromatography. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be effective.
Formation of E/Z Isomers The stereoselectivity of the Wittig reaction depends on the nature of the ylide. Unstabilized ylides tend to give the Z-alkene, while stabilized ylides favor the E-alkene.[5][6] The two isomers may be difficult to separate. Consider using a modified Wittig reaction (e.g., Horner-Wadsworth-Emmons) to improve stereoselectivity.

Experimental Protocols

General Protocol for Oxidation to 2,3-Dichloro-5-carboxypyridine
  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

General Protocol for Reductive Amination
  • Dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent like methanol or dichloroethane.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[7]

  • Stir the reaction until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Oxidation_Reduction_Pathway This compound This compound 2,3-Dichloro-5-carboxypyridine 2,3-Dichloro-5-carboxypyridine This compound->2,3-Dichloro-5-carboxypyridine Oxidation (e.g., KMnO4) 2,3-Dichloro-5-hydroxymethylpyridine 2,3-Dichloro-5-hydroxymethylpyridine This compound->2,3-Dichloro-5-hydroxymethylpyridine Reduction (e.g., NaBH4)

Caption: Oxidation and reduction pathways of this compound.

Reductive_Amination_Workflow start Start reactants This compound + Amine start->reactants imine_formation Imine Formation (Acid Catalyst) reactants->imine_formation reduction Reduction (e.g., NaBH4) imine_formation->reduction workup Aqueous Work-up reduction->workup purification Purification workup->purification product Substituted Amine purification->product

Caption: Experimental workflow for reductive amination.

Competing_Reactions_Grignard aldehyde This compound addition Desired Nucleophilic Addition aldehyde->addition Forms Secondary Alcohol reduction Byproduct: Reduction aldehyde->reduction enolate Byproduct: Enolization (if applicable) aldehyde->enolate grignard Grignard Reagent (R-MgX) grignard->addition grignard->reduction Acts as base grignard->enolate Acts as base

Caption: Competing pathways in Grignard reactions.

References

Technical Support Center: Preventing Over-reaction of the Formyl Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in preventing the over-reaction of the formyl group during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions involving the formyl group, providing specific troubleshooting advice in a question-and-answer format.

Q1: I am observing significant side product formation in my formylation reaction. What are the common side reactions and how can I minimize them?

A1: Over-reaction or lack of selectivity in formylation reactions can lead to a variety of side products. The most common issues include:

  • Acetylation: This is a frequent side reaction when using in situ generated formyl acetate from acetic anhydride and formic acid. Residual acetic anhydride can act as an acetylating agent.[1]

    • Troubleshooting:

      • Control Stoichiometry: Use a slight excess of formic acid to ensure all the acetic anhydride is consumed.[1]

      • Lower Reaction Temperature: This can improve selectivity for formylation as the formyl group is generally more electrophilic and less sterically hindered.[1]

      • Purify Reagent: If possible, using purified formyl acetate will eliminate the presence of acetic anhydride.[1]

  • C-Formylation: In electron-rich aromatic compounds like indoles and pyrroles, electrophilic attack on the ring can lead to C-formylation instead of or in addition to N- or O-formylation.[1]

    • Troubleshooting:

      • Avoid Acidic Conditions: Lewis acid catalysis can promote C-formylation.[1]

  • Diformylation: Primary amines can sometimes undergo diformylation.

    • Troubleshooting:

      • Stoichiometry Control: Carefully control the stoichiometry of the formylating agent.

  • Polymerization/Resin Formation: Phenolic substrates are particularly prone to polymerization under harsh acidic or basic conditions.[2]

    • Troubleshooting:

      • Control Stoichiometry and Temperature: Avoid excessively high temperatures and use appropriate amounts of reagents.[2]

      • Minimize Reaction Time: Monitor the reaction closely and stop it once the desired product is formed.[2]

Q2: My desired formylated product yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in formylation reactions can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

  • Decomposition of Formylating Agent: Reagents like formyl acetate are thermally unstable and moisture-sensitive.[1]

    • Troubleshooting:

      • Temperature Control: Store formyl acetate at low temperatures (e.g., 4°C) in a vented container.[1]

      • Anhydrous Conditions: Use anhydrous solvents and handle the reagents under an inert atmosphere to prevent decomposition by moisture.

  • Impure Starting Materials: The purity of your substrate and reagents is crucial.

    • Troubleshooting:

      • Purify Starting Materials: Ensure all reactants are of high purity before starting the reaction.

  • Incorrect Reaction Conditions: Temperature and pH can significantly impact the reaction outcome.

    • Troubleshooting:

      • Optimize Temperature: Lowering the temperature can often enhance selectivity and prevent degradation. N-formylation is often kinetically favored at lower temperatures.[1]

      • pH Control: For substrates with multiple reactive sites (e.g., amino alcohols), pH can be used to control selectivity. Acidic conditions can protonate the more basic amine group, reducing its nucleophilicity and favoring O-formylation.[1]

Q3: How can I selectively protect a formyl group while performing reactions on other functional groups in the molecule?

A3: The formyl group is highly reactive, and protecting it as a less reactive functional group is a common strategy in multi-step synthesis. Acetals are excellent protecting groups for aldehydes.[3][4][5]

  • Acetal Protection: Aldehydes can be converted to acetals by reacting them with an alcohol or a diol in the presence of an acid catalyst. Cyclic acetals, formed with diols like ethylene glycol, are particularly stable.[3][5]

    • Advantages: Acetals are stable in neutral to strongly basic environments and are unreactive towards strong nucleophiles and bases like Grignard reagents and metal hydrides.[6][7]

    • Deprotection: The acetal group can be easily removed by treatment with aqueous acid to regenerate the aldehyde.[3][4]

  • Thioacetal Protection: Thioacetals, formed by reacting an aldehyde with a thiol or dithiol, are another effective protecting group.

    • Advantages: Thioacetals are stable in both acidic and basic conditions.[8]

    • Deprotection: Deprotection often requires specific conditions, such as using mercuric chloride in aqueous acetonitrile or other non-hydrolytic methods.[3]

Data Presentation

Table 1: Comparison of Common Protecting Groups for Aldehydes

Protecting GroupFormation ConditionsStabilityDeprotection Conditions
Acetal (e.g., 1,3-dioxolane) Aldehyde, ethylene glycol, cat. acid (e.g., p-TsOH), azeotropic removal of waterStable to bases, nucleophiles, reducing agents, and oxidizing agents[9]Mild aqueous acid[9]
Thioacetal (e.g., 1,3-dithiane) Aldehyde, 1,3-propanedithiol, Lewis or protic acid catalystStable to acidic and basic conditions[8]Mercuric chloride, o-iodoxybenzoic acid (IBX) in water[10]

Table 2: Troubleshooting Guide for Low Yield in Formylation Reactions

Potential CauseRecommended ActionKey Considerations
Decomposition of Formylating Agent Use freshly prepared or purified reagents. Maintain anhydrous conditions. Control reaction temperature.Formyl acetate is thermally unstable and moisture-sensitive.[1]
Sub-optimal Reaction Temperature Lower the temperature to improve selectivity and reduce side reactions.N-formylation is often favored at lower temperatures.[1]
Incorrect pH Adjust pH to favor the desired reaction pathway (e.g., acidic for O-formylation, neutral/basic for N-formylation).Protonation of amines in acidic media reduces their nucleophilicity.[1]
Moisture in the Reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.Many formylating reagents are highly sensitive to moisture.[2]

Experimental Protocols

Protocol 1: Acetal Protection of an Aldehyde using p-Toluenesulfonic Acid

This protocol describes a general procedure for the protection of an aldehyde as a cyclic acetal using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

Materials:

  • Aldehyde

  • Ethylene glycol (1.1 - 1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.01 - 0.05 equivalents)

  • Anhydrous toluene or benzene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

Procedure:

  • To a round-bottom flask, add the aldehyde, toluene (or benzene), and ethylene glycol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-24 hours).[1]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[1]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

Protocol 2: Deprotection of an Acetal

This protocol describes the general procedure for the deprotection of an acetal to regenerate the aldehyde using acidic conditions.

Materials:

  • Acetal

  • Acetone or Tetrahydrofuran (THF)

  • Dilute aqueous acid (e.g., 1M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolve the acetal in acetone or THF.

  • Add dilute aqueous acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the acetal is consumed.

  • Neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde if necessary.

Visualizations

Protection_Deprotection_Workflow Aldehyde Aldehyde Acetal Acetal (Protected Aldehyde) Aldehyde->Acetal Protection (e.g., Ethylene Glycol, cat. Acid) Reaction_Product Desired Reaction Product Acetal->Reaction_Product Reaction on other functional groups Reaction_Product->Aldehyde Deprotection (Aqueous Acid)

Caption: Workflow for the protection and deprotection of an aldehyde.

Troubleshooting_Low_Yield Start Low Yield in Formylation Reaction Check_Reagents Check Reagent Stability and Purity Start->Check_Reagents Check_Conditions Verify Reaction Conditions (T, pH) Start->Check_Conditions Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Optimize_Stoichiometry Optimize Reagent Stoichiometry Start->Optimize_Stoichiometry Action1 Use fresh/purified reagents Check_Reagents->Action1 Degraded or Impure Action2 Adjust T and/or pH Check_Conditions->Action2 Sub-optimal Action3 Use anhydrous solvents/inert atm. Check_Moisture->Action3 Moisture present Action4 Titrate reagent amounts Optimize_Stoichiometry->Action4 Imbalanced

Caption: Troubleshooting workflow for low reaction yield.

Formylation_Decision_Tree Start Choosing a Formylation Method Substrate_Type Substrate Type? Start->Substrate_Type Electron_Rich Electron-Rich Aromatic/Heteroaromatic Substrate_Type->Electron_Rich Aromatic Amine Primary/Secondary Amine Substrate_Type->Amine Amine Vilsmeier Vilsmeier-Haack Reaction Electron_Rich->Vilsmeier Yes Duff Duff Reaction/ Reimer-Tiemann Electron_Rich->Duff Phenol Sensitive_Groups Sensitive Functional Groups Present? Amine->Sensitive_Groups Steric_Hindrance Sterically Hindered? Sensitive_Groups->Steric_Hindrance No Mild_Catalytic Mild Catalytic Method (e.g., Iodine/Formic Acid) Sensitive_Groups->Mild_Catalytic Yes AFA Acetic Formic Anhydride Steric_Hindrance->AFA Yes Formic_Acid Formic Acid (neat or with catalyst) Steric_Hindrance->Formic_Acid No

Caption: Decision tree for selecting a suitable formylation method.

References

stability of 2,3-Dichloro-5-formylpyridine under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2,3-Dichloro-5-formylpyridine for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of nucleophiles or strong oxidizing agents. The molecule has two reactive sites: the dichloropyridine ring and the formyl group, each susceptible to degradation under certain conditions.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the pyridine nitrogen can be protonated, which can influence the reactivity of the entire molecule. While generally more stable against nucleophilic attack in acidic media, the formyl group may participate in acid-catalyzed reactions. One possibility is the formation of a stabilized cyclic hemiacetal or related structures if a suitable intramolecular nucleophile is present or formed.

Q3: What reactions are expected for this compound under basic conditions?

A3: Basic conditions pose a greater stability risk. Two primary degradation pathways are expected:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is susceptible to attack by nucleophiles like hydroxide ions, leading to the substitution of one or both chlorine atoms. The chlorine at the 2-position is generally more activated towards nucleophilic attack.

  • Cannizzaro Reaction: As the formyl group is on a pyridine ring and lacks an α-hydrogen, it can undergo a base-induced disproportionation reaction (Cannizzaro reaction) in the presence of a strong base. This would result in the formation of the corresponding alcohol (2,3-dichloro-5-(hydroxymethyl)pyridine) and carboxylic acid (2,3-dichloro-pyridine-5-carboxylic acid).

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from strong bases, oxidizing agents, and direct sunlight. Inert atmosphere storage is recommended for long-term stability.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram after storing the compound in a basic solution.

  • Question: I dissolved this compound in a basic solution for my reaction, and now my HPLC analysis shows multiple new peaks. What could they be?

  • Answer: The appearance of new peaks suggests degradation. Under basic conditions, you are likely observing products from two main reactions:

    • Hydrolysis of Chlorine Atoms: One or both chlorine atoms on the pyridine ring may have been substituted by hydroxide ions to form chlorohydroxypyridine or dihydroxypyridine derivatives.

    • Cannizzaro Reaction: The formyl group may have disproportionated into the corresponding alcohol and carboxylic acid. To confirm, you can try to characterize the new peaks using mass spectrometry (MS) to see if the molecular weights match these predicted degradation products. To avoid this, consider using a non-nucleophilic base or running your reaction at a lower temperature and for a shorter duration.

Issue 2: The compound seems to be degrading even under neutral or mildly acidic conditions over time.

  • Question: I have a stock solution of this compound in a neutral buffer, but its purity decreases over time. What could be the cause?

  • Answer: Even under neutral conditions, slow hydrolysis of the chloro groups can occur, especially if the solution is aqueous and stored for an extended period at room temperature. Additionally, if your buffer contains nucleophilic species, these could react with the dichloropyridine ring. For long-term storage in solution, it is advisable to use a non-aqueous solvent and store it at a low temperature.

Predicted Degradation Pathways

The following diagrams illustrate the likely degradation pathways for this compound under acidic and basic conditions.

acidic_degradation This compound This compound Protonated Pyridine Protonated Pyridine This compound->Protonated Pyridine H+ Cyclic Hemiacetal (potential) Cyclic Hemiacetal (potential) Protonated Pyridine->Cyclic Hemiacetal (potential) Intramolecular Cyclization

Caption: Predicted reaction of this compound under acidic conditions.

basic_degradation cluster_hydrolysis Nucleophilic Aromatic Substitution cluster_cannizzaro Cannizzaro Reaction 2,3-Dichloro-5-formylpyridine_H This compound Monohydroxy_Product 2-Hydroxy-3-chloro-5-formylpyridine 2,3-Dichloro-5-formylpyridine_H->Monohydroxy_Product OH- Dihydroxy_Product 2,3-Dihydroxy-5-formylpyridine Monohydroxy_Product->Dihydroxy_Product OH- 2,3-Dichloro-5-formylpyridine_C This compound Alcohol_Product 2,3-Dichloro-5-(hydroxymethyl)pyridine 2,3-Dichloro-5-formylpyridine_C->Alcohol_Product Disproportionation Carboxylic_Acid_Product 2,3-Dichloro-pyridine-5-carboxylic acid 2,3-Dichloro-5-formylpyridine_C->Carboxylic_Acid_Product Disproportionation

Caption: Predicted degradation pathways of this compound under basic conditions.

Experimental Protocols

Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and evaluate the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • At appropriate time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve in the solvent, and dilute for analysis.

  • Photostability:

    • Expose the solid compound and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

    • At appropriate time points, analyze the samples.

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer at pH 3 is a good starting point.

  • Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and check for peak purity.

  • Couple the HPLC to a mass spectrometer (LC-MS) to identify the molecular weights of the degradation products.

Quantitative Data Summary

No specific quantitative stability data for this compound has been found in the public domain. The following tables are illustrative examples of how such data should be presented once generated experimentally through a forced degradation study.

Table 1: Summary of Forced Degradation Results (Example Data)

Stress ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl24605.21
0.1 M NaOH22515.83
3% H₂O₂24252.11
Thermal (Solid)48801.51
Photolytic (Solid)4825<10

Table 2: pH-Rate Profile for Hydrolysis at 25°C (Example Data)

pHk_obs (s⁻¹)Half-life (t½) (hours)
2.01.5 x 10⁻⁷1280
7.08.0 x 10⁻⁸2400
9.05.2 x 10⁻⁶37
12.09.8 x 10⁻⁵1.9

Stability-Indicating Method Workflow

The following diagram illustrates a logical workflow for developing and validating a stability-indicating analytical method.

stability_workflow Forced Degradation Study Forced Degradation Study Method Development Method Development Forced Degradation Study->Method Development Generate Degradants Method Validation Method Validation Method Development->Method Validation Optimize Separation Routine Stability Testing Routine Stability Testing Method Validation->Routine Stability Testing Validate per ICH

Caption: Workflow for developing a stability-indicating method.

Validation & Comparative

comparing reactivity of 2,3-Dichloro-5-formylpyridine with other halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2,3-dichloro-5-formylpyridine with other halopyridines in key organic transformations. The presence of two chlorine atoms at the C2 and C3 positions, combined with an electron-withdrawing formyl group at the C5 position, imparts unique reactivity to this heterocyclic building block. Understanding its behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is crucial for its effective utilization in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

Executive Summary

This compound presents a nuanced reactivity profile. The electron-withdrawing nature of both the pyridine nitrogen and the 5-formyl group activates the pyridine ring towards nucleophilic attack. In nucleophilic aromatic substitution reactions, the C2 position is generally more susceptible to substitution than the C3 position. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, the relative reactivity of the C-Cl bonds can be influenced by the choice of catalyst, ligands, and reaction conditions, allowing for selective functionalization. This guide provides an objective comparison supported by available experimental data and detailed protocols.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen and the 5-formyl group synergistically decrease the electron density of the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack. Generally, for halopyridines, the positions ortho (C2, C6) and para (C4) to the nitrogen atom are more activated towards SNAr.

In the case of 2,3-dichloropyridine, the C2 position is inherently more reactive than the C3 position due to the greater stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. The addition of a strong electron-withdrawing group like the formyl group at the C5 position is expected to further enhance the reactivity at both C2 and C3 positions, with a more pronounced effect likely at the para-related C2 position.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

CompoundNucleophileProductYield (%)Reference
2,3-DichloropyridineHydrazine hydrate(3-chloro-2-pyridyl)hydrazine92.8[1]
2,3-DichloropyridineThiophenol3-chloro-2-(phenylthio)pyridine88[1]
2,3-Dichloropyridine4-Methylthiophenol3-chloro-2-(p-tolylthio)pyridine92[1]
2,3-Dichloropyridine4-Methoxythiophenol3-chloro-2-((4-methoxyphenyl)thio)pyridine95[1]
2,6-Dichloropyridine1-Methylpiperazine2-Chloro-6-(4-methylpiperazin-1-yl)pyridineHigh (Regioselectivity dependent on solvent)[2]
3,5-DichloropyridineGeneral NucleophilesGenerally less reactive than 2,6-isomerLower[2]
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) and a base (e.g., K2CO3, Et3N, or DIPEA, 1.5-2.0 eq.).

  • Reaction Execution: Heat the reaction mixture to a temperature typically between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

sn_ar_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve this compound in solvent start->reagents add_nuc Add amine and base reagents->add_nuc heat Heat and Stir add_nuc->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify end Product purify->end

A generalized workflow for SNAr reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of halopyridines in these reactions is highly dependent on the nature of the halogen (I > Br > Cl) and the electronic environment of the C-X bond. For dichloropyridines, achieving regioselectivity is a key challenge and is often controlled by the choice of the palladium catalyst and, critically, the phosphine ligand.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For this compound, the C2-Cl bond is generally expected to be more reactive towards oxidative addition to the palladium(0) catalyst due to its position ortho to the pyridine nitrogen. However, bulky ligands on the palladium catalyst can sometimes favor reaction at the less sterically hindered C3 position. The electron-withdrawing formyl group at C5 will influence the electron density at both C2 and C3, potentially affecting the relative rates of oxidative addition.

Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling

HalopyridineBoronic AcidCatalyst SystemProductYield (%)Selectivity (C2:C4)Reference
2,4-DichloropyridinePhenylboronic AcidPd(PEPPSI)(IPr)2-Chloro-4-phenylpyridine-2.5:1 to 10.4:1[1]
2,5-Dichloropyridine4-Tolylboronic acidPd(OAc)₂ / None (Jeffery conditions)2-Chloro-5-(p-tolyl)pyridine50-60>99:1 (C5 selective)[3]
2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃2-Chloro-6-(4-methoxyphenyl)pyridineGoodMono-arylation[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., SPhos, XPhos, PPh₃).

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene, 1,4-dioxane) via syringe. If an aqueous system is used, add degassed water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂(R) transmetalation->pd_r_complex r_b R-B(OR)₂ + Base r_b->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Similar to the Suzuki coupling, the reactivity of dichloropyridines is dependent on the chlorine atom's position. For this compound, selective mono-amination is a key transformation. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and controlling regioselectivity.

Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination

HalopyridineAmineCatalyst SystemProductYield (%)SelectivityReference
2,4-DichloropyridineAnilinesPd(OAc)₂ / Xantphos4-Chloro-N-phenylpyridin-2-amineHighHighly C2 selective[5]
2,6-DichloropyridineBenzimidazoleCu-catalyzed2-(1H-Benzimidazol-1-yl)-6-chloropyridineModerateMono-amination[4]
2,3-DichloropyridineAnilinePd(OAc)₂ / PPh₃3-Chloro-N-phenylpyridin-2-amine82C2 selective[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and will likely require optimization.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.1-1.2 eq.), a strong base (e.g., NaOt-Bu, LHMDS, or K₃PO₄, 1.2-2.0 eq.), the palladium precatalyst, and the phosphine ligand in a Schlenk tube.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.

buchwald_hartwig_workflow start Combine Reactants, Base, Catalyst, and Ligand under Inert Atmosphere add_solvent Add Degassed Anhydrous Solvent start->add_solvent heat Heat Reaction Mixture add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Product purify->product

A generalized workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its reactivity is governed by the interplay of the pyridine nitrogen, the two chlorine substituents, and the electron-withdrawing formyl group. In SNAr reactions, the C2 position is preferentially functionalized. In palladium-catalyzed cross-coupling reactions, the regioselectivity can be tuned by the careful selection of ligands and reaction conditions, offering a powerful tool for the synthesis of complex, highly functionalized pyridine derivatives. The experimental protocols and comparative data provided in this guide serve as a valuable resource for chemists in the rational design of synthetic routes utilizing this important intermediate.

References

A Comparative Guide to the Synthetic Utility of 2,3-Dichloro-5-formylpyridine and 2,3-Dichloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of agrochemicals and pharmaceuticals. Among these, 2,3-dichloro-5-formylpyridine and 2,3-dichloro-5-cyanopyridine have emerged as versatile intermediates. Their utility is anchored in the reactivity of the dichlorinated pyridine ring toward nucleophilic aromatic substitution (SNAr) and the synthetic flexibility of the formyl and cyano functional groups. This guide provides an objective, data-supported comparison of these two key synthetic intermediates to inform their application in research and development.

Physicochemical Properties and Synthesis

A foundational aspect of selecting a synthetic building block is understanding its physical properties and accessibility. Both compounds are solids at room temperature, with the cyanopyridine exhibiting a higher melting point.

Property This compound 2,3-Dichloro-5-cyanopyridine
Molecular Formula C₆H₃Cl₂NO C₆H₂Cl₂N₂
Molecular Weight 176.00 g/mol 173.00 g/mol[1]
Appearance White to off-white crystalline solid Yellow to light brown crystalline powder
Melting Point 71 - 75 °C 101 - 103 °C
Boiling Point Not readily available 271.9 °C at 760 mmHg
CAS Number 96231-99-7 85331-33-5[1]

Table 1. Comparison of Physicochemical Properties.

The synthesis of these compounds typically starts from readily available pyridine precursors. The introduction of the chloro, formyl, and cyano groups can be achieved through various established methodologies.

G cluster_0 Synthesis Pathways 3-Aminopyridine 3-Aminopyridine 2,3-Dichloropyridine 2,3-Dichloropyridine 3-Aminopyridine->2,3-Dichloropyridine Chlorination, Diazotization Formylpyridine This compound 2,3-Dichloropyridine->Formylpyridine Formylation (e.g., Vilsmeier-Haack) Cyanopyridine 2,3-Dichloro-5-cyanopyridine 2,3-Dichloropyridine->Cyanopyridine Cyanation Cyanopyridine->Formylpyridine Reduction (e.g., DIBAL-H) G cluster_formyl Formylpyridine Reactions cluster_cyano Cyanopyridine Reactions Formyl This compound Alkene Alkene Derivative Formyl->Alkene Wittig Reaction Alcohol Hydroxymethyl Derivative Formyl->Alcohol Reduction (e.g., NaBH₄) CarboxylicAcid_F Carboxylic Acid Derivative Formyl->CarboxylicAcid_F Oxidation (e.g., KMnO₄) Imine Imine/Amine Derivative Formyl->Imine Reductive Amination Cyano 2,3-Dichloro-5-cyanopyridine Amine_C Aminomethyl Derivative Cyano->Amine_C Reduction (e.g., H₂/Raney Ni) CarboxylicAcid_C Carboxylic Acid Derivative Cyano->CarboxylicAcid_C Hydrolysis (acid/base) Aldehyde Formyl Derivative Cyano->Aldehyde Partial Reduction (e.g., DIBAL-H) Tetrazole Tetrazole Derivative Cyano->Tetrazole [2+3] Cycloaddition (e.g., NaN₃)

References

biological activity of compounds derived from 2,3-Dichloro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological activities of various pyridine-based compounds reveals a broad spectrum of therapeutic potential, with significant findings in anticancer and antimicrobial applications. While direct derivatives of 2,3-dichloro-5-formylpyridine are not extensively documented in publicly available research, a comparative analysis of structurally related substituted pyridine compounds provides valuable insights for researchers and drug development professionals. This guide synthesizes experimental data on the performance of these compounds and details the methodologies employed in their evaluation.

Anticancer Activity of Pyridine Derivatives

Several studies have highlighted the potent anticancer effects of various pyridine derivatives. For instance, novel pyridine-thiazole hybrid molecules have demonstrated significant cytotoxic action against a range of tumor cell lines.[1] Similarly, imidazo[1,2-a]pyridine compounds have emerged as promising anticancer therapeutics due to their potent inhibitory functions against cancer cells.[2]

A series of pyrido[2,3-d]pyrimidine derivatives has also been synthesized and shown to exhibit remarkable cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines.[3] Furthermore, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their cytotoxic activity against nine different cancer cell lines, showing moderate effectiveness.[4]

Table 1: Comparative Anticancer Activity of Pyridine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Pyridine-Thiazole Hybrid (Compound 3 )HL-60 (Leukemia)0.57[1]
Pyridine-Thiazole Hybrid (Compound 4 )SK-OV-3 (Ovarian)7.87[1]
Imidazo[1,2-a]Pyridine (IP-5)HCC1937 (Breast)45[2]
Imidazo[1,2-a]Pyridine (IP-6)HCC1937 (Breast)47.7[2]
Pyrido[2,3-d]pyrimidine (Compound 4 )MCF-7 (Breast)0.57[3]
Pyrido[2,3-d]pyrimidine (Compound 4 )HepG2 (Liver)1.13[3]
Pyrido[2,3-d]pyrimidine (Compound 11 )MCF-7 (Breast)1.31[3]
Pyrido[2,3-d]pyrimidine (Compound 11 )HepG2 (Liver)0.99[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the synthesized compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL stock) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Diagram 1: General Workflow of an MTT Assay

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (DMSO) E->F G Measure absorbance F->G H Calculate IC50 G->H

A simplified workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity of Pyridine Derivatives

Substituted pyridine derivatives have also been extensively studied for their antimicrobial properties. For instance, a series of isonicotinic acid hydrazide derivatives demonstrated significant activity against various bacterial and fungal strains.[5] Another study reported the synthesis of pyridine compounds with very good antimicrobial activity against a broad spectrum of bacteria and fungi.[5]

Furthermore, pyridine-2,6-carboxamide-derived Schiff bases have shown significant antimicrobial activities when screened against Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Table 2: Comparative Antimicrobial Activity of Pyridine Derivatives

Compound ClassMicroorganismMIC (µM/mL)Reference
Isonicotinic Acid Hydrazide DerivativesS. aureus, B. subtilis, E. coli, C. albicans, A. niger2.18–3.08[5]
Pyridine Derivatives (Ragab et al.)B. subtilis, S. aureus, E. faecalis, E. coli, P. aeruginosa, S. typhi, C. albicans, F. oxysporum18–31[5]
3-(Pyridine-3-yl)-2-Oxazolidinone DerivativesGram-positive bacteriaSimilar to Linezolid[7][8]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard assay to determine the antimicrobial activity of compounds.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram 2: Signaling Pathway Inhibition by a Hypothetical Pyridine Derivative

Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Pyridine Derivative inhibitor->raf

Hypothetical inhibition of the Ras-Raf-MEK-ERK pathway by a pyridine derivative.

Conclusion

The landscape of pyridine-based compounds in medicinal chemistry is rich and varied. While the specific biological activities of derivatives from this compound require further investigation, the broader class of substituted pyridines demonstrates significant potential as anticancer and antimicrobial agents. The data and protocols presented in this guide offer a comparative framework for researchers to build upon in the design and development of novel therapeutic agents. The consistent finding of potent activity across different pyridine scaffolds underscores the importance of this heterocyclic core in drug discovery.

References

A Comparative Spectroscopic Guide to 2,3-Dichloro-5-formylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and characterization of isomers are paramount. This guide provides a detailed comparative analysis of the spectroscopic data for 2,3-dichloro-5-formylpyridine and its isomers. Due to the limited availability of comprehensive public data for all isomers, this guide focuses on experimentally available and predicted spectroscopic characteristics to aid in the differentiation of these closely related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. This data is crucial for distinguishing between these compounds in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundAldehyde Proton (CHO) δ (ppm)Pyridine Ring Protons δ (ppm)
This compound~10.1H-4: ~8.2 (s), H-6: ~8.8 (s)
2,4-Dichloro-3-formylpyridine~10.3H-5: ~7.6 (d), H-6: ~8.5 (d)
2,6-Dichloro-3-formylpyridine~10.4H-4: ~7.8 (d), H-5: ~8.2 (d)
3,5-Dichloro-4-formylpyridine~10.2H-2, H-6: ~8.7 (s)

Note: Predicted chemical shifts are based on computational models and may vary from experimental values.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O Stretch (Aldehyde)C-Cl Stretch
This compound~1710~800-600
2,4-Dichloro-3-formylpyridine~1705~800-600
2,6-Dichloro-3-formylpyridine~1700~800-600
3,5-Dichloro-4-formylpyridine~1715~800-600

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
This compound175/177/179 (isotope pattern)146 ([M-CHO]⁺), 111 ([M-CHO-Cl]⁺)
2,4-Dichloro-3-formylpyridine175/177/179 (isotope pattern)146 ([M-CHO]⁺), 111 ([M-CHO-Cl]⁺)
2,6-Dichloro-3-formylpyridine175/177/179 (isotope pattern)146 ([M-CHO]⁺), 111 ([M-CHO-Cl]⁺)
3,5-Dichloro-4-formylpyridine175/177/179 (isotope pattern)146 ([M-CHO]⁺), 111 ([M-CHO-Cl]⁺)

Note: The presence of two chlorine atoms results in a characteristic M, M+2, M+4 isotopic pattern in the mass spectrum.

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)

  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile or thermally sensitive compounds, Direct Infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI) is preferred.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed by selecting the molecular ion as the precursor and inducing collision-induced dissociation (CID).

Visualization of Analytical Workflow

The logical flow of analyzing and comparing the spectroscopic data of these isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesis of Dichloro-formylpyridine Isomers Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze Chemical Shifts, Coupling Patterns, and Number of Signals NMR->NMR_Data IR_Data Identify Characteristic Functional Group Frequencies (C=O, C-Cl) IR->IR_Data MS_Data Determine Molecular Weight and Analyze Fragmentation Patterns MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Structural Elucidation and Isomer Identification Comparison->Identification

Caption: Workflow for the synthesis, spectroscopic analysis, and comparative identification of this compound isomers.

This guide serves as a foundational resource for the spectroscopic comparison of this compound and its isomers. The provided data and protocols are intended to assist researchers in the unambiguous identification and characterization of these important chemical entities.

A Comparative Guide to the Synthesis of 2,3-Dichloro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic pathways to 2,3-Dichloro-5-formylpyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. We will explore an established route involving the hydrolysis of a trichloromethyl precursor and a novel, two-step approach commencing from the corresponding methylpyridine. This comparison aims to provide researchers with the necessary data to select the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and starting material availability.

Logical Workflow of Synthetic Route Comparison

Comparative Workflow for Synthetic Route Validation A Define Target Molecule: This compound B Identify Established Synthetic Route A->B C Propose Novel Synthetic Route A->C D Literature Search & Data Extraction B->D C->D F Comparative Analysis: - Yield - Purity - Reaction Conditions - Reagent Cost/Toxicity D->F E Experimental Validation (Hypothetical Data) E->F G Recommendation of Optimal Route F->G

Caption: This diagram illustrates the logical workflow for the validation and comparison of a new synthetic route against an established method for producing this compound.

Signaling Pathway of Synthetic Transformations

Synthetic Pathways to this compound cluster_0 Established Route cluster_1 Novel Route A 2,3-Dichloro-5- (trichloromethyl)pyridine B This compound A->B Hydrolysis (e.g., H2O, Lewis Acid) C 2,3-Dichloro-5-methylpyridine D 2,3-Dichloro-5- (bromomethyl)pyridine C->D Benzylic Bromination (e.g., NBS, AIBN) E This compound D->E Oxidation (e.g., Sommelet Reaction)

Caption: This diagram outlines the chemical transformations in both the established and novel synthetic routes to this compound.

Data Presentation: Comparison of Synthetic Routes

ParameterEstablished Route: HydrolysisNovel Route: Oxidation of Methyl Group
Starting Material 2,3-Dichloro-5-(trichloromethyl)pyridine2,3-Dichloro-5-methylpyridine
Key Reagents Water, Lewis Acid (e.g., FeCl₃) or H₂SO₄N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Hexamethylenetetramine
Number of Steps 12
Reaction Temperature 100-150°CStep 1: 70-90°C; Step 2: 80-100°C
Reaction Time 4-8 hoursStep 1: 2-4 hours; Step 2: 6-12 hours
Reported Yield ~70-80% (estimated)~65-75% (overall)
Product Purity Good to Excellent (distillation may be required)Good (chromatography may be required)
Advantages Fewer synthetic steps.Milder reaction conditions, avoids handling highly corrosive acids at high temperatures.
Disadvantages Harsh reaction conditions, potential for over-oxidation to carboxylic acid, precursor synthesis is multi-step.[1][2]Two-step process, requires isolation of an intermediate, potential for multiple bromination byproducts.

Experimental Protocols

Established Route: Hydrolysis of 2,3-Dichloro-5-(trichloromethyl)pyridine

Objective: To synthesize this compound via the hydrolysis of 2,3-dichloro-5-(trichloromethyl)pyridine.

Materials:

  • 2,3-dichloro-5-(trichloromethyl)pyridine

  • Concentrated Sulfuric Acid (98%)

  • Water

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloro-5-(trichloromethyl)pyridine (10.0 g, 0.038 mol).

  • Slowly and with caution, add concentrated sulfuric acid (50 mL) to the flask while stirring.

  • Heat the reaction mixture to 120°C and maintain this temperature for 6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice (200 g) in a beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation or recrystallization to afford this compound.

Novel Route: Two-Step Oxidation of 2,3-Dichloro-5-methylpyridine

Step 1: Benzylic Bromination of 2,3-Dichloro-5-methylpyridine

Objective: To synthesize 2,3-dichloro-5-(bromomethyl)pyridine.

Materials:

  • 2,3-Dichloro-5-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (or a suitable alternative solvent like acetonitrile)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,3-dichloro-5-methylpyridine (10.0 g, 0.062 mol) in carbon tetrachloride (100 mL).

  • Add N-Bromosuccinimide (11.0 g, 0.062 mol) and a catalytic amount of AIBN (0.1 g) to the solution.

  • Heat the mixture to reflux (approximately 77°C) and maintain for 3 hours. The reaction can be monitored by the disappearance of the solid NBS.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-dichloro-5-(bromomethyl)pyridine, which can be used in the next step without further purification.

Step 2: Sommelet Reaction to form this compound

Objective: To oxidize 2,3-dichloro-5-(bromomethyl)pyridine to this compound.

Materials:

  • Crude 2,3-dichloro-5-(bromomethyl)pyridine from Step 1

  • Hexamethylenetetramine

  • Chloroform

  • Water

  • Hydrochloric Acid (50% aqueous solution)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve the crude 2,3-dichloro-5-(bromomethyl)pyridine in chloroform (100 mL) in a 250 mL round-bottom flask.

  • Add hexamethylenetetramine (9.5 g, 0.068 mol) to the solution.

  • Heat the mixture to reflux and maintain for 8 hours. A precipitate of the quaternary ammonium salt will form.

  • Cool the mixture and add 50 mL of water. Continue to reflux for an additional 2 hours.

  • After cooling, add 50% hydrochloric acid (30 mL) and stir vigorously for 1 hour.

  • Separate the organic layer and extract the aqueous layer with chloroform (2 x 30 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

References

A Comparative Guide to Catalysts for Suzuki Coupling of Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Functionalization of Key Pyridine Intermediates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Dichloropyridines are valuable, readily available building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The two chlorine atoms on the pyridine ring offer multiple sites for functionalization. However, achieving regioselectivity in the Suzuki coupling of dichloropyridines presents a significant challenge, with the outcome heavily dependent on the choice of catalyst, ligands, and reaction conditions. This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of different dichloropyridine isomers, supported by experimental data to aid in the selection of the optimal catalyst for a desired transformation.

Comparative Performance of Catalytic Systems

The choice of catalyst is paramount in controlling the regioselectivity and efficiency of the Suzuki coupling of dichloropyridines. Palladium-based catalysts are the most commonly employed, often in conjunction with phosphine or N-heterocyclic carbene (NHC) ligands. The following tables summarize the performance of various catalysts for the Suzuki coupling of 2,4-, 2,5-, and 2,6-dichloropyridines.

Table 1: Catalyst Performance in Suzuki Coupling of 2,4-Dichloropyridine

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Arylboronic AcidProductYield (%)C4:C2 Selectivity
Pd(PEPPSI)(IPr)IPrK3PO4Dioxane60-100-Various4-Aryl-2-chloropyridine-2.5:1 to 10.4:1[1]
PdCl2 (ligand-free)NoneNa2CO3DMF/H2O--Phenylboronic acid4-Phenyl-2-chloropyridine>99 (GC)>99:1[1]

Table 2: Catalyst Performance in Suzuki Coupling of 2,5-Dichloropyridine

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Arylboronic AcidProductYield (%)C5:C2 Selectivity
Pd(OAc)₂ (2 mol%)None (Jeffery cond.)K₂CO₃NMP/ H₂O80184-Methoxyphenylboronic acid2-Chloro-5-(4-methoxyphenyl)pyridine85>20:1
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O10012-24Arylboronic acid5-Chloro-2-arylpyridine--

Table 3: Catalyst Performance in Suzuki Coupling of 2,6-Dichloropyridine

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Boronic Acid DerivativeProductYield (%)
Pd(OAc)₂ (1 mol%)Ad₂PⁿBu (3 mol%)LiOᵗBuDioxane/H₂O (4:1)100Not SpecifiedHeptylboronic pinacol ester (2.3 equiv.)2,6-Diheptylpyridine86[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for achieving regioselective Suzuki coupling of dichloropyridines.

Protocol 1: C2-Selective Suzuki Coupling of 2,5-Dichloropyridine

This protocol is adapted for the preferential arylation at the C2 position.

Materials:

  • 2,5-Dichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[3]

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[3]

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[3]

Protocol 2: C5-Selective Suzuki Coupling of 2,5-Dichloropyridine (Jeffery Conditions)

This protocol facilitates the less common C5-arylation.

Materials:

  • 2,5-Dichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tetrabutylammonium bromide (3.0 mmol, 3.0 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).[3]

  • Add 10 mL of anhydrous DMF to the flask.[3]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by GC-MS for the formation of the desired 5-aryl-2-chloropyridine. Reaction times can be 24 hours or longer.[3]

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloropyridine.[3]

Visualizing the Suzuki-Miyaura Coupling

To further elucidate the processes involved, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product  Product ArX Ar-X Ar_prime_B Ar'-B(OR)2 Borate [Ar'-B(OR)2(Base)]- Ar_prime_B->Borate Base Base Base Borate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow start Start: Assemble Reactants reactants Dichloropyridine Arylboronic Acid Catalyst & Ligand Base start->reactants setup Reaction Setup (Inert Atmosphere, Solvent) reactants->setup reaction Heating & Stirring (e.g., 100°C, 12-24h) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 2,3-Dichloro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,3-dichloro-5-formylpyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals, can be approached through various synthetic strategies. The selection of an optimal pathway is contingent upon a thorough evaluation of factors including cost, yield, safety, and environmental impact. This guide provides a comprehensive comparison of three plausible synthetic routes to this compound, supported by detailed experimental protocols and a cost-benefit analysis to aid researchers in making informed decisions.

Executive Summary

This guide evaluates three distinct synthetic pathways to this compound:

  • Pathway 1: Vilsmeier-Haack Formylation of 2,3-Dichloropyridine. A direct, one-step approach to introduce the formyl group onto the pyridine ring.

  • Pathway 2: Lithiation and Formylation of 2,3-Dichloropyridine. Another direct method involving organometallic intermediates for formylation.

  • Pathway 3: Multi-step Synthesis from Nicotinic Acid. An indirect route involving the formation and subsequent transformation of a trichloromethyl intermediate.

The following sections provide a detailed breakdown of each pathway, including experimental procedures, cost analysis, and a discussion of the associated benefits and drawbacks.

Data Presentation: A Comparative Overview

ParameterPathway 1: Vilsmeier-Haack FormylationPathway 2: Lithiation & FormylationPathway 3: Multi-step from Nicotinic Acid
Starting Material 2,3-Dichloropyridine2,3-DichloropyridineNicotinic Acid
Key Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂), Chlorine (Cl₂), (followed by hydrolysis/reduction reagents)
Estimated Overall Yield Moderate (40-60%)Moderate to Good (50-70%)Moderate (30-50% over multiple steps)
Reaction Time 4-8 hours2-4 hours> 24 hours (multiple steps)
Estimated Cost per Mole of Product ModerateHighLow to Moderate
Key Advantages - Single-step synthesis- Readily available reagents- Potentially higher yield- Milder reaction conditions for formylation step- Low-cost starting material- Well-established initial chlorination steps[1]
Key Disadvantages - Use of corrosive and hazardous POCl₃- Potentially harsh reaction conditions- Moderate and potentially variable yields- Requires strictly anhydrous conditions and inert atmosphere- Use of pyrophoric n-BuLi- Cryogenic temperatures required- Multiple synthetic steps leading to lower overall yield- Use of hazardous chlorinating agents- Potentially complex work-up and purification

Mandatory Visualization: Synthetic Pathways

G cluster_0 Pathway 1: Vilsmeier-Haack Formylation A 2,3-Dichloropyridine C This compound A->C Formylation B Vilsmeier Reagent (POCl₃, DMF) B->C G cluster_1 Pathway 2: Lithiation and Formylation D 2,3-Dichloropyridine F 5-Lithio-2,3-dichloropyridine D->F Lithiation E n-Butyllithium E->F H This compound F->H Formylation G DMF G->H G cluster_2 Pathway 3: Multi-step Synthesis from Nicotinic Acid I Nicotinic Acid K 2,3-Dichloro-5-(trichloromethyl)pyridine I->K Chlorination J PCl₅ or SOCl₂/Cl₂ J->K M 2,3-Dichloro-5-pyridinecarboxylic acid K->M Step 1 L Hydrolysis L->M O This compound M->O Step 2 N Reduction N->O

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Dichloro-5-formylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 2,3-Dichloro-5-formylpyridine, a chlorinated pyridine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on information for structurally similar compounds, such as 2,3-Dichloro-5-(trifluoromethyl)pyridine and other chlorinated pyridines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care, treating it as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1]

In Case of Spills: Spills should be managed promptly by absorbing the material with an inert substance like sand or vermiculite. The absorbed material should then be collected into a designated, sealed container for hazardous waste. It is critical to prevent the chemical from entering drains or waterways.[1]

Waste Characterization and Segregation

Proper disposal commences with accurate waste characterization. As a chlorinated organic compound, this compound waste must be classified as hazardous.

  • Chlorinated Organic Waste: This compound must be segregated as chlorinated organic waste. It is imperative not to mix it with non-halogenated waste streams to ensure proper disposal treatment.[2]

  • Incompatible Materials: Keep this waste separate from strong oxidizing agents and strong acids to avoid potentially hazardous reactions.[3][4]

Disposal Procedure

The disposal of this compound must adhere to institutional and regulatory guidelines for hazardous chemical waste.

  • Containerization: Use a chemically compatible, leak-proof container with a secure cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas. If it is a mixed waste, list all constituents and their approximate percentages.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[3][4]

  • Disposal Request: Once the waste container is full or ready for disposal, a chemical waste collection request must be submitted to your institution's Environmental Health & Safety (EH&S) department.

  • Final Disposal: The final disposal will be carried out by a licensed and approved waste disposal plant.[5][6] Common disposal methods for chlorinated aromatic compounds include high-temperature incineration.

Summary of Hazard and Disposal Information

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Likely harmful if swallowed, in contact with skin, or if inhaled, based on analogous compounds.[7]Avoid direct contact and inhalation. Use appropriate PPE.
Skin Irritation Expected to cause skin irritation.[8]Wear protective gloves and clothing.
Eye Irritation Expected to cause serious eye irritation.[8]Wear eye protection.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[3]Avoid release to the environment. Collect spillage.
Disposal Method Incineration at an approved hazardous waste facility.[9]Do not dispose of down the drain or in regular trash.

Disposal Workflow

cluster_preparation Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Chlorinated Organic Waste ppe->segregate container Select Leak-Proof, Compatible Container segregate->container label_container Label Container: 'Hazardous Waste' & Full Chemical Name container->label_container storage Store in a Cool, Dry, Well-Ventilated Area label_container->storage containment Use Secondary Containment storage->containment request Submit Disposal Request to EH&S containment->request pickup Arrange for Professional Waste Pickup request->pickup end Dispose via Approved Hazardous Waste Facility pickup->end

References

Essential Safety and Operational Guide for 2,3-Dichloro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dichloro-5-formylpyridine was not located. The following guidance is based on the safety data of structurally similar compounds, including other chlorinated pyridines and pyridine aldehydes. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Immediate Safety and Hazard Information

Based on analogous compounds, this compound is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]

First Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes first aid procedures based on the likely hazards.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6]
Inhalation Move the exposed person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the primary defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust and splashes.[3][8] A face shield should be worn over goggles when there is a risk of significant splashing.[8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for short-term protection.[3] For prolonged contact, consult the manufacturer's chemical resistance guide. Always inspect gloves before use.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.[4] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.
Respiratory Protection NIOSH/MSHA Approved RespiratorUse a respirator if engineering controls like a fume hood are not available or if exposure limits may be exceeded.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]

    • Verify that all necessary PPE is available and in good condition.

    • Have an emergency spill kit readily accessible.

  • Handling:

    • Wear all required PPE as detailed in the table above.

    • Handle the compound in a well-ventilated area, ideally within a certified chemical fume hood.[1][3][4]

    • Avoid direct contact with skin, eyes, and clothing.[2][7] Do not breathe dust or vapors.

    • Use appropriate, clean, and dry laboratory equipment.

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][5][6][9]

    • Keep containers tightly closed and properly labeled.[2][6][7][9]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, wipes), must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Contaminated Materials: Any items that have come into contact with the chemical should be disposed of in a designated hazardous waste container.

  • Disposal Method: As a chlorinated organic compound, the recommended method of disposal is incineration at a licensed hazardous waste facility.[10] Do not dispose of this chemical down the drain or in regular trash.[4]

  • Professional Disposal: Engage a certified hazardous waste disposal company for the transportation and final disposal of the chemical waste.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area 1. Prepare Work Area (Clean Fume Hood) prep_ppe 2. Inspect and Don PPE prep_area->prep_ppe prep_spill 3. Ready Spill Kit prep_ppe->prep_spill handle_chem 4. Handle Chemical (In Fume Hood) prep_spill->handle_chem Proceed to Handling avoid_contact 5. Avoid Contact and Inhalation handle_chem->avoid_contact store_chem 6. Store Securely (Cool, Dry, Ventilated) avoid_contact->store_chem After Use collect_waste 8. Collect Hazardous Waste avoid_contact->collect_waste Generate Waste label_cont 7. Label Container store_chem->label_cont dispose_prof 9. Professional Disposal collect_waste->dispose_prof

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.